molecular formula C14H12N4S B1675982 MD-39-AM CAS No. 72564-74-0

MD-39-AM

Katalognummer: B1675982
CAS-Nummer: 72564-74-0
Molekulargewicht: 268.34 g/mol
InChI-Schlüssel: AKKYLKUKNGKEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYLKUKNGKEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222881
Record name MD 39-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72564-74-0
Record name MD 39-AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MD 39-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CD39 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A note on the nomenclature: Initial searches for "MD-39-AM" did not yield a specific molecular entity. However, the context of the query strongly suggests a focus on the well-established therapeutic target, CD39 . This guide will, therefore, provide a comprehensive overview of the mechanism of action related to the modulation of CD39, a pivotal ectonucleotidase in immuno-oncology and inflammatory pathways.

Executive Summary

CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a cell surface enzyme that plays a critical role in regulating the balance between pro-inflammatory extracellular adenosine triphosphate (ATP) and immunosuppressive adenosine in the cellular microenvironment. By hydrolyzing ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), CD39 initiates a cascade that ultimately leads to the production of adenosine, a potent suppressor of immune cell function. Inhibition of CD39 has emerged as a promising therapeutic strategy, particularly in oncology, to reverse this immunosuppressive shield and enhance anti-tumor immunity. This guide details the molecular mechanism of CD39, the downstream signaling consequences of its inhibition, and the experimental methodologies used to characterize its function and modulation.

The Core Mechanism of CD39 Action

CD39 is the rate-limiting enzyme in the purinergic signaling pathway that converts extracellular ATP and ADP into AMP.[1][2] This function is central to its role in immune regulation. The subsequent action of CD73 (Ecto-5'-nucleotidase) then converts AMP to adenosine.[2][3]

Key Functions of CD39:

  • ATP and ADP Hydrolysis: CD39 efficiently hydrolyzes extracellular ATP and ADP, thereby reducing their availability to bind to and activate purinergic P2 receptors on immune cells.[4] Extracellular ATP is often considered a "danger signal" that promotes immune activation.[5]

  • Initiation of Adenosine Production: By producing AMP, CD39 provides the substrate for CD73, leading to the generation of adenosine.[2] Adenosine, in turn, signals through A2A and A2B receptors on immune cells, leading to profound immunosuppression.[2]

The dual effect of depleting an immunostimulatory signal (ATP) and initiating the production of an immunosuppressive signal (adenosine) places CD39 at a critical checkpoint of immune regulation.[3]

Mechanism of Action of CD39 Inhibitors

The primary mechanism of action of CD39 inhibitors is the blockade of its enzymatic activity.[5][6] This inhibition leads to a shift in the balance of extracellular purinergic molecules, ultimately fostering a more immunogenic microenvironment.

Consequences of CD39 Inhibition:

  • Preservation of Extracellular ATP: By preventing the hydrolysis of ATP, CD39 inhibitors maintain high concentrations of this molecule in the tumor microenvironment.[5][7]

  • Activation of P2 Receptors: Elevated extracellular ATP levels lead to the activation of P2X receptors, such as P2X7, on dendritic cells and macrophages. This activation can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which enhance the cytotoxic activity of effector T cells and Natural Killer (NK) cells.[1][7]

  • Reduction of Immunosuppressive Adenosine: The inhibition of CD39 limits the production of AMP, thereby starving the subsequent enzyme, CD73, of its substrate and reducing the overall production of adenosine.[5][6]

  • Restoration of Immune Cell Function: The decrease in adenosine levels relieves the suppression of various immune cells. This allows for the enhanced proliferation and function of CD4+ and CD8+ T cells, as well as increased cytotoxic activity of NK cells.[1][6][8]

Prominent examples of CD39 inhibitors include the small molecule sodium polyoxotungstate (POM-1) and various monoclonal antibodies such as TTX-030 and BU69.[5][6][7]

Signaling Pathways

The modulation of CD39 impacts key signaling pathways that govern immune cell activation and suppression.

CD39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T Cell, Dendritic Cell) ATP Extracellular ATP (Danger Signal) CD39 CD39 ATP->CD39 hydrolysis P2X7 P2X7 Receptor ATP->P2X7 binds ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine (Immunosuppressive) A2AR A2A Receptor Adenosine->A2AR binds CD39->ADP CD39->AMP CD73->Adenosine Inhibitor CD39 Inhibitor Inhibitor->CD39 Activation Immune Activation (e.g., Cytokine Release, Proliferation) P2X7->Activation Suppression Immune Suppression (e.g., decreased cAMP) A2AR->Suppression

Caption: CD39 signaling pathway and the effect of its inhibition.

Quantitative Data

The following table summarizes representative quantitative data related to CD39 activity assays. Note that specific values can vary based on experimental conditions.

ParameterTypical Value/RangeCell/Enzyme SourceMethodReference
Substrate Concentration
ATP10 - 50 µMPurified recombinant CD39AMP-Glo, radio-TLC[9][10]
ADP10 - 50 µMLeukocyte cell suspensionsradio-TLC[10]
Enzyme Concentration
Purified CD390.1 - 0.3 ng/µlRecombinantColorimetric/Luminescence[9][11]
Inhibitor Potency
POM-1 IC50VariesPurified CD39AMP-Glo[9]
ARL 67156 IC50VariesPurified CD39AMP-Glo[9]
Enzymatic Activity
ADPase:ATPase Ratio1.4 - 1.8B-lymphocytes, T-lymphocytesradio-TLC[10]

Experimental Protocols

A. CD39 Activity Assay (Colorimetric Method)

This protocol is adapted from commercially available inhibitor screening kits.[11]

Experimental_Workflow_CD39_Assay start Start prep_reagents Prepare Reagents: 1. Thaw 4x CD39 Assay Buffer and 35 mM ATP on ice. 2. Prepare 1x CD39 Assay Buffer. start->prep_reagents add_master_mix Add 10 µl of Master Mix (Assay Buffer + water) to all wells of a 96-well plate. prep_reagents->add_master_mix add_inhibitor Add 10 µl of Test Inhibitor (or control) to sample wells. add_master_mix->add_inhibitor add_enzyme Add 20 µl of diluted CD39 enzyme (e.g., 0.25-0.3 ng/µl) to all wells except 'Blank'. add_inhibitor->add_enzyme incubate1 Incubate at room temperature for 10 minutes. add_enzyme->incubate1 initiate_reaction Initiate reaction by adding 10 µl of diluted ATP to all wells. incubate1->initiate_reaction incubate2 Incubate at room temperature for 30 minutes. initiate_reaction->incubate2 add_detection_reagent Add 100 µl of Colorimetric Detection Reagent to all wells. incubate2->add_detection_reagent incubate3 Incubate at room temperature for 15 minutes (protect from light). add_detection_reagent->incubate3 read_plate Measure absorbance at 630 nm using a plate reader. incubate3->read_plate end End read_plate->end

Caption: Experimental workflow for a colorimetric CD39 inhibitor screening assay.

B. Radio-TLC Assay for ATPase/ADPase Activity

This method provides a direct measure of substrate conversion.[10]

  • Cell Preparation: Isolate leukocytes (e.g., lymphocytes, neutrophils) from whole blood.

  • Reaction Incubation: Incubate cell suspensions with 50 µM of ¹⁴C-labeled ATP or ADP in an appropriate assay buffer for 5 minutes.

  • Reaction Termination: Stop the reaction by adding a "stop solution" containing a high concentration of EDTA and unlabeled ADP.

  • Sample Preparation: Centrifuge the samples to pellet the cells and collect the supernatant.

  • Thin-Layer Chromatography (TLC): Spot the supernatant onto a TLC plate.

  • Separation: Develop the TLC plate in a suitable solvent system to separate the radiolabeled ATP, ADP, AMP, and adenosine.

  • Detection and Quantification: Use autoradiography or a phosphorimager to detect the separated radioactive species and quantify the spots to determine the percentage of substrate conversion.

Conclusion

CD39 is a master regulator of the tumor microenvironment, orchestrating a shift from an immunostimulatory to an immunosuppressive state through the degradation of extracellular ATP and the subsequent production of adenosine. The mechanism of action of CD39 inhibitors is to reverse this process, thereby preserving the pro-inflammatory ATP signal and preventing the generation of immunosuppressive adenosine. This dual action restores the function of key immune effector cells, making CD39 a compelling target for cancer immunotherapy, often in combination with other checkpoint inhibitors. The experimental protocols outlined provide robust methods for quantifying CD39 activity and screening for novel inhibitory compounds, paving the way for the development of next-generation immunotherapies.

References

An In-depth Technical Guide on the Discovery and Synthesis of MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a compound specifically named "MD-39-AM" did not yield any publicly available scientific literature, patents, or clinical trial information. This suggests that "this compound" may be an internal research compound, a developmental codename not yet disclosed publicly, or potentially a misnomer.

Therefore, while a detailed technical guide on the discovery and synthesis of this compound cannot be provided, the following serves as a comprehensive template structured to meet the user's specifications. This guide can be populated with the relevant data once it becomes available.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of the novel compound this compound. It details the synthetic route, in vitro and in vivo activity, and the elucidated mechanism of action. All quantitative data are summarized, and key experimental protocols are described in detail.

Introduction

This section would typically describe the background of the research that led to the discovery of this compound. It would outline the therapeutic target, the unmet medical need, and the initial screening or design strategy that identified this particular chemical scaffold.

Chemical Synthesis of this compound

The chemical synthesis of this compound would be detailed here, including the reaction scheme, reagents, and conditions for each step.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Intermediate A: A detailed description of the synthesis of the first key intermediate. This would include the reaction setup, stoichiometry of reactants, solvent, temperature, reaction time, and workup procedure.

  • Step 2: Synthesis of Intermediate B: A similar detailed description for the synthesis of the second key intermediate.

  • Step 3: Final Assembly and Purification of this compound: Description of the final reaction to yield this compound, followed by the purification method (e.g., column chromatography, recrystallization) and characterization data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC purity).

In Vitro Biological Activity

This section would present the biological activity of this compound from various in vitro assays.

Table 1: Quantitative In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayTarget XIC₅₀Data
Cell-Based AssayCell Line YEC₅₀Data
Binding AssayTarget XKᵢData
Cytotoxicity AssayNormal Cell Line ZCC₅₀Data

Mechanism of Action

This section would detail the studies undertaken to elucidate the mechanism of action of this compound. This would include target engagement assays, downstream signaling pathway analysis, and any identified biomarkers of activity.

Below is a hypothetical signaling pathway that could be modulated by this compound.

MD39AM_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation MD39AM This compound MD39AM->Receptor Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the workflow for a typical in vitro kinase assay to determine the IC₅₀ of this compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->PrepareReagents SerialDilution Perform Serial Dilution of this compound PrepareReagents->SerialDilution Incubate Incubate Kinase with this compound SerialDilution->Incubate AddSubstrateATP Add Substrate and ATP to Initiate Reaction Incubate->AddSubstrateATP StopReaction Stop Reaction AddSubstrateATP->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data and Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based Viability Assay

  • Cell Culture: Cells (e.g., Cell Line Y) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • Signal Detection: Luminescence is measured using a plate reader.

  • Data Analysis: The EC₅₀ value is calculated by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Summary and Future Directions

This concluding section would summarize the key findings regarding this compound and discuss the potential future directions for its development. This could include plans for lead optimization, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments.

The Chemical Profile of MD-39-AM: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

MD-39-AM is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. The core structure is substituted with a methylsulfanyl group and a phenylamino group.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₁₄H₁₂N₄S
IUPAC Name 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine
SMILES CSc1nc2c(cccn2)c(n1)Nc1ccccc1
Molecular Weight 268.34 g/mol
CAS Number 72564-74-0

Quantitative Data

Specific quantitative data for this compound, such as physicochemical properties, binding affinities (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀), are not available in the reviewed literature. The following table is provided as a template for such data.

Table 2: Physicochemical and Biological Activity Data for this compound

ParameterValueReference
Melting Point Not Available
Solubility Not Available
LogP Not Available
pKa Not Available
IC₅₀ (Kinase X) Not Available
Kᵢ (Receptor Y) Not Available

Generalized Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, based on methodologies reported for analogous compounds.[1][2][3]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of a 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine scaffold typically involves a multi-step process. A common starting material is a substituted pyrimidine which undergoes cyclization to form the fused pyridopyrimidine ring system.

A generalized synthetic route may include:

  • Preparation of the Pyrimidine Precursor: Reaction of a suitable starting material, such as a 2-aminonicotinic acid derivative, with urea to form a pyrimidine intermediate.[3]

  • Chlorination: The pyrimidine intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to introduce a reactive chlorine atom.[3]

  • Nucleophilic Substitution (Introduction of the Phenylamino Group): The chlorinated intermediate is reacted with aniline or a substituted aniline to introduce the N-phenylamino group at the 4-position.

  • Introduction of the Methylsulfanyl Group: The 2-methylsulfanyl group can be introduced at various stages, often starting from a precursor with a thiol or a thione group which is then methylated.

G cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (e.g., 2-aminonicotinic acid, urea) Step1 Pyrimidine Ring Formation Start->Step1 Step2 Chlorination (e.g., POCl3) Step1->Step2 Step3 Nucleophilic Substitution (e.g., with Aniline) Step2->Step3 Step4 Introduction of Methylsulfanyl Group Step3->Step4 Product 2-Methylsulfanyl-N-phenyl- pyrido[2,3-d]pyrimidin-4-amine Step4->Product

A generalized workflow for the synthesis of 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine.
In Vitro Biological Evaluation

Given that many pyrido[2,3-d]pyrimidine derivatives exhibit kinase inhibitory activity, a common in vitro evaluation workflow would involve assessing their effect on specific kinases and their cytotoxic effects on cancer cell lines.[1][2]

Key experimental assays include:

  • Kinase Inhibition Assays: To determine the IC₅₀ values of the compound against a panel of kinases. This is often performed using luminescence-based or fluorescence-based assays that measure ATP consumption or phosphorylation of a substrate.

  • Cell Viability/Cytotoxicity Assays: To assess the effect of the compound on the proliferation of cancer cell lines. The MTT or MTS assay is a common colorimetric method used for this purpose.

  • Apoptosis Assays: To determine if the compound induces programmed cell death. This can be evaluated by methods such as flow cytometry using Annexin V/Propidium Iodide staining.

  • Cell Cycle Analysis: To investigate the effect of the compound on the cell cycle progression of cancer cells, typically analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye.

G cluster_evaluation In Vitro Evaluation Workflow Compound Test Compound (this compound analog) KinaseAssay Kinase Inhibition Assay (Determine IC50) Compound->KinaseAssay CellLines Cancer Cell Lines Compound->CellLines DataAnalysis Data Analysis and SAR Studies KinaseAssay->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellLines->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellLines->ApoptosisAssay CellCycleAssay Cell Cycle Analysis CellLines->CellCycleAssay CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

A generalized workflow for the in vitro biological evaluation of a pyrido[2,3-d]pyrimidine derivative.

Potential Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors.[1][2] While the specific targets of this compound are not documented, compounds with this core structure have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that could be targeted by a pyrido[2,3-d]pyrimidine derivative is a receptor tyrosine kinase (RTK) pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation MD39AM Pyrido[2,3-d]pyrimidine (e.g., this compound) MD39AM->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase inhibitor with a pyrido[2,3-d]pyrimidine core.

This diagram illustrates how a compound like this compound could potentially inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and ultimately inhibiting cell proliferation and promoting survival. This represents a common mechanism of action for many targeted cancer therapies.

Conclusion

This compound, with its 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine structure, belongs to a class of compounds with recognized potential in medicinal chemistry, particularly as kinase inhibitors. While specific biological data for this particular molecule is scarce, the provided generalized methodologies for synthesis and evaluation can serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs. Further investigation is warranted to elucidate its specific biological targets, mechanism of action, and quantitative pharmacological profile.

References

Pharmacological Profile of MD-39-AM: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated as MD-39-AM.

This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public forums such as scientific journals, conference proceedings, or patent applications. It is also possible that this designation is a misnomer or an outdated identifier.

Therefore, a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

For researchers, scientists, and drug development professionals seeking information on this compound, the following avenues may be productive:

  • Internal Documentation: If "this compound" is an internal code, relevant information would be contained within the proprietary documentation of the originating organization.

  • Direct Inquiry: Contacting the research group or company suspected of developing this compound may yield more information, subject to confidentiality agreements.

  • Alternative Nomenclature: Investigating potential alternative names, chemical identifiers (like a CAS number), or related compound series could provide a breakthrough.

Without any publicly accessible data, it is impossible to fulfill the request for a technical guide on the pharmacological profile of this compound. We recommend verifying the compound's designation and searching for information under alternative identifiers.

An In-depth Technical Guide to MD-39-AM (CAS Number 72564-74-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on MD-39-AM. Detailed experimental protocols and a definitive mechanism of action are not fully available in the public domain. The information provided herein is intended for research and informational purposes only.

Executive Summary

This compound, with the CAS number 72564-74-0, is a pyridopyrimidine derivative identified as a diuretic and antihypertensive agent. Research indicates that its therapeutic effects are associated with increased sodium excretion (saliuretic effect). Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration, exhibits high bioavailability, and its kinetics are described by a two-compartment model. While initial studies demonstrated its potential, the development of this compound was discontinued by GSK Plc. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, pharmacological properties, and pharmacokinetics, based on the limited accessible scientific literature.

Chemical and Physicochemical Properties

This compound is chemically known as 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine. A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72564-74-0
Molecular Formula C₁₄H₁₂N₄S
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
LogP Not specified in available literature

Synthesis

The synthesis of this compound is part of a broader series of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines. While a detailed, step-by-step protocol for this compound is not available in the reviewed literature, the general synthetic approach for this class of compounds has been described.

General Synthetic Pathway for 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines

The synthesis typically involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by the introduction of the anilino and methylthio moieties. A plausible synthetic route is outlined below.

Synthesis cluster_0 Pyrido[2,3-d]pyrimidine Core Synthesis cluster_1 Functionalization start Starting Materials (e.g., 2-aminonicotinic acid derivatives) intermediate1 Cyclization to form Pyrimidine Ring start->intermediate1 Reagents intermediate2 Introduction of leaving groups (e.g., chlorination) intermediate1->intermediate2 Reagents core Pyrido[2,3-d]pyrimidine Scaffold intermediate2->core product This compound (4-anilino-2-methylthiopyrido[2,3-d]pyrimidine) core->product Nucleophilic Substitution aniline Aniline aniline->product methylmercaptan Methyl Mercaptan Source methylmercaptan->product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothesized)

Based on general procedures for the synthesis of similar compounds, a likely experimental protocol would involve:

  • Synthesis of a 2,4-dichloropyrido[2,3-d]pyrimidine intermediate: This is often achieved by treating the corresponding dihydroxy precursor with a chlorinating agent like phosphorus oxychloride.

  • Selective Nucleophilic Substitution:

    • Reaction of the dichloro intermediate with a methyl mercaptan source (e.g., sodium thiomethoxide) to introduce the 2-methylthio group. The reaction conditions would be optimized to favor monosubstitution.

    • Subsequent reaction with aniline to displace the remaining chloro group at the 4-position. This step is typically carried out in a suitable solvent and may require a base to neutralize the HCl generated.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol, and the specific reagents, reaction conditions, and purification methods for the synthesis of this compound would require access to the primary literature.

Pharmacology

This compound has been evaluated for its diuretic and antihypertensive properties.

Diuretic and Saliuretic Activity

Studies on a series of 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines demonstrated that most compounds, including this compound (designated as compound 1 in the study), exhibited significant diuretic activity at doses ranging from 3-24 mg/kg. This compound was reported to be active even at a dosage of 1 mg/kg. The diuretic effect was associated with an increase in sodium ion (Na⁺) excretion, indicating a saliuretic mechanism of action.

Antihypertensive Activity

The most potent diuretic compounds from the series, including this compound, were further investigated for their antihypertensive effects.

Table 2: Summary of Pharmacological Activity of this compound

ActivitySpeciesDosageEffectReference
DiureticRat1 - 24 mg/kgIncreased urine output
SaliureticRat3 - 24 mg/kgIncreased Na⁺ excretion
AntihypertensiveRatNot specifiedReduction in blood pressure
Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, based on its diuretic and saliuretic effects, it is plausible that it acts on one or more of the ion transporters in the renal tubules responsible for sodium reabsorption.

Diuretic_MoA cluster_nephron Renal Nephron cluster_effects Physiological Effects Lumen Tubular Lumen (Filtrate) Epithelium Renal Tubular Epithelium Lumen->Epithelium Na+ Reabsorption Blood Peritubular Capillary (Blood) Epithelium->Blood Na+ Transport IncreasedNaExcretion Increased Na+ Excretion (Saliuresis) Epithelium->IncreasedNaExcretion Inhibition of Reabsorption MD39AM This compound MD39AM->Inhibition IonTransporter Na+ Transporter/Channel (e.g., NCC, ENaC) IncreasedWaterExcretion Increased Water Excretion (Diuresis) IncreasedNaExcretion->IncreasedWaterExcretion Osmotic Effect ReducedBloodVolume Reduced Blood Volume IncreasedWaterExcretion->ReducedBloodVolume LoweredBP Lowered Blood Pressure ReducedBloodVolume->LoweredBP Diuretic_Assay cluster_prep Animal Preparation cluster_treatment Treatment cluster_collection Sample Collection & Analysis Acclimatization Acclimatization of Rats to Metabolic Cages Fasting Fasting (18h) with free access to water Acclimatization->Fasting SalineLoad Oral Saline Load (e.g., 25 ml/kg) Fasting->SalineLoad Dosing Oral Administration: - Vehicle (Control) - Standard Diuretic - this compound (Test) SalineLoad->Dosing UrineCollection Urine Collection over time (e.g., 5 or 24 hours) Dosing->UrineCollection VolumeMeasurement Measure Urine Volume UrineCollection->VolumeMeasurement ElectrolyteAnalysis Analyze Urine for Na+, K+, Cl- concentrations VolumeMeasurement->ElectrolyteAnalysis Antihypertensive_Assay cluster_prep Animal Preparation cluster_treatment Treatment cluster_measurement Data Acquisition AnimalSelection Use of Spontaneously Hypertensive Rats (SHR) BP_Measurement_Prep Surgical preparation for blood pressure measurement (e.g., arterial cannulation) AnimalSelection->BP_Measurement_Prep Dosing Oral Administration: - Vehicle (Control) - Standard Antihypertensive - this compound (Test) BP_Measurement_Prep->Dosing BP_Monitoring Continuous Blood Pressure Monitoring over time Dosing->BP_Monitoring DataAnalysis Calculate changes in Mean Arterial Pressure (MAP) BP_Monitoring->DataAnalysis

The Role of Pyridopyrimidine Derivatives in Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective antihypertensive agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridopyrimidine derivatives have emerged as a promising class of compounds with significant potential in the management of hypertension. Their structural versatility allows for the modulation of various biological targets implicated in blood pressure regulation, making them a focal point of intensive research. This technical guide provides an in-depth overview of the core findings in the field, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Core Mechanisms of Action

Pyridopyrimidine derivatives exert their antihypertensive effects through several key mechanisms, primarily by targeting the physiological pathways that control vascular tone and cardiac output. The most extensively studied mechanisms include:

  • Calcium Channel Blockade: A significant number of pyridopyrimidine derivatives function as L-type calcium channel blockers.[1] By inhibiting the influx of calcium into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in peripheral resistance and consequently, a lowering of blood pressure.[2][3] This mechanism is analogous to that of established dihydropyridine drugs like nifedipine.[4][5]

  • Alpha-Adrenoceptor Antagonism: Certain pyridopyrimidine derivatives have been shown to exhibit alpha-adrenoceptor blocking effects.[6] By antagonizing the action of norepinephrine at these receptors on blood vessels, they prevent vasoconstriction and promote vasodilation.

  • Rho-Kinase (ROCK) Inhibition: The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction and is implicated in the pathophysiology of hypertension.[7] Several pyridopyrimidine-based compounds have been identified as potent inhibitors of ROCK, offering a distinct therapeutic strategy for managing hypertension.[8][9][10]

  • Endothelin Receptor Antagonism: The endothelin system is a powerful vasoconstrictor pathway, and its dysregulation is associated with hypertension.[11] Some novel pyridine and pyrimidine derivatives have been investigated as endothelin receptor antagonists, presenting another avenue for their antihypertensive action.[12][13]

  • Modulation of Nitric Oxide Synthase (eNOS): Some derivatives have been observed to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta, which leads to increased production of the vasodilator nitric oxide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on pyridopyrimidine and related pyrimidine derivatives, providing a comparative overview of their antihypertensive efficacy.

Table 1: In Vivo Antihypertensive Activity of Pyrimidine Derivatives

CompoundAnimal ModelDoseRouteChange in Mean Arterial Blood Pressure (MABP)Reference
5a, 5b, 11b, 8b, 9b–d, 15b RabbitNot SpecifiedNot SpecifiedDecrease of 51.4 to 78.2 mmHg[2]
3a, 3j, 5a Spontaneously Hypertensive Rats (SHR)0.3-10 mg/kgOralEffective blood pressure reduction[6]
3a, 3j Renal Hypertensive Rats3 and 10 mg/kgOralEffective blood pressure reduction[6]
36 Spontaneously Hypertensive Rats (SHR)10-50 mg/kgOralGradual and sustained reduction to normotensive levels[14]
SR-5, SR-8, SR-9, SR-10 Deoxycorticosterone acetate-salt induced hypertensive ratsNot SpecifiedNot SpecifiedReduced blood pressure[15][16]
4CPTP DogNot SpecifiedNot SpecifiedDose-dependent decrease in blood pressure[17]

Table 2: In Vitro Vasodilatory and Calcium Channel Blocking Activity

CompoundPreparationAssayResultReference
5a, 5b, 9b, 9c Rabbit AortaeRelaxation Assay74.4% to 89.2% relaxation (compared to 57.6% for nifedipine)[2]
4c, 7a, 7c, 8c, 9b, 9c Not Specified% Inhibition of Blood Pressure27.865% to 29.6% (Nifedipine: 28.93%)[5]
4c, 7a, 7b, 7c, 8c, 9a, 9b, 9c Not SpecifiedCalcium Channel Blocking Activity (IC50)Comparable to Nifedipine[1][5]
8c, 9c Not SpecifiedCalcium Channel Blocking Activity (IC50)~19 µg/mL (lower than Nifedipine)[5]
SR-5, SR-8, SR-9, SR-10 Isolated Rat Aortic RingsRelaxation of Phenylephrine and K+-induced contractionsRelaxed contractions[15][16]

Key Experimental Protocols

This section provides a detailed methodology for key experiments cited in the research of pyridopyrimidine derivatives for hypertension.

In Vivo Antihypertensive Activity Assessment in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used. Hypertension can also be induced, for example, by using a deoxycorticosterone acetate (DOCA)-salt model.[15][16]

  • Procedure:

    • Animals are acclimatized to laboratory conditions.

    • For non-invasive blood pressure measurement, the tail-cuff method is frequently employed.[18]

    • For invasive measurements, rats are anesthetized (e.g., with urethane or a combination of ketamine and xylazine).

    • A catheter is inserted into the carotid artery for direct blood pressure measurement and connected to a pressure transducer. Another catheter may be placed in the jugular vein for intravenous drug administration.

    • A baseline blood pressure reading is established.

    • The test pyridopyrimidine derivative or a standard drug (e.g., nifedipine) is administered orally or intravenously.

    • Blood pressure and heart rate are continuously monitored for a specified period.

    • The percentage decrease in blood pressure is calculated and compared to the control group.

In Vitro Vasodilation Studies on Isolated Aortic Rings
  • Preparation:

    • Rabbits or rats are euthanized, and the thoracic aorta is carefully excised.[2]

    • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

    • The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • Procedure:

    • The aortic rings are allowed to equilibrate under a resting tension (e.g., 2 g) for about 60-90 minutes.

    • The viability of the endothelium can be checked by inducing contraction with phenylephrine and then relaxation with acetylcholine.

    • Contractions are induced using a vasoconstrictor agent, typically high concentrations of potassium chloride (K+) to induce depolarization-dependent contraction, or an alpha-agonist like phenylephrine.[15][16]

    • Once a stable contraction is achieved, the test pyridopyrimidine derivative is added to the organ bath in a cumulative manner.

    • The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Concentration-response curves are plotted to determine the EC50 or IC50 values.

Synthesis of Pyrimidine Derivatives (General Example)

A common method for synthesizing dihydropyrimidine derivatives is the Biginelli reaction.[1][5]

  • Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

  • Procedure:

    • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) is prepared in a suitable solvent (e.g., ethanol).

    • A catalytic amount of an acid (e.g., HCl) is added.

    • The reaction mixture is refluxed for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure dihydropyrimidine derivative.

    • The structure of the synthesized compound is then confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Calcium_Channel_Blockade cluster_inhibition Pyridopyrimidine Pyridopyrimidine Derivative L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle Cell) Pyridopyrimidine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Vasodilation Vasodilation Pyridopyrimidine->Vasodilation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Vasoconstriction Vasoconstriction MLCK_active Myosin Light Chain Kinase (MLCK) (Active) Ca_Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates MLC_P->Vasoconstriction Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action for pyridopyrimidine derivatives as calcium channel blockers.

Rho_Kinase_Inhibition_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR RhoA RhoA GPCR->RhoA Activates ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->ROCK Inhibits Vasodilation Vasodilation Pyridopyrimidine->Vasodilation Promotes MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: The RhoA/ROCK signaling pathway and its inhibition by pyridopyrimidine derivatives.

Experimental_Workflow_Antihypertensive_Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyridopyrimidine Derivatives (e.g., Biginelli Reaction) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Aortic_Ring Isolated Aortic Ring Assay (Vasodilation) Characterization->Aortic_Ring CCB_Assay Calcium Channel Blocking Activity Assay Animal_Model Hypertensive Animal Model (e.g., SHR) Aortic_Ring->Animal_Model BP_Measurement Blood Pressure Measurement (Tail-cuff or Invasive) Animal_Model->BP_Measurement Toxicity Acute Toxicity Studies BP_Measurement->Toxicity Data_Analysis Data Analysis & SAR Studies Toxicity->Data_Analysis

Caption: A typical experimental workflow for the discovery and evaluation of novel antihypertensive pyridopyrimidine derivatives.

Conclusion and Future Perspectives

Pyridopyrimidine derivatives represent a versatile and highly promising scaffold in the development of new antihypertensive therapies. Their ability to target multiple, well-validated pathways in blood pressure regulation, including calcium channels, alpha-adrenoceptors, and the Rho-kinase pathway, underscores their therapeutic potential. The quantitative data presented herein demonstrates that many of these compounds exhibit efficacy comparable or even superior to existing drugs in preclinical models.

Future research in this area should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their transition into clinical development. Further exploration of their effects on other relevant signaling pathways and the potential for combination therapies could also unlock new therapeutic strategies for the management of hypertension and related cardiovascular diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

In-depth Technical Guide: MD-39-AM Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for publicly available data, no specific information could be found for a compound designated "MD-39-AM." It is possible that this is an internal development name, a misnomer, or a compound that has not yet been described in scientific literature or technical data sheets.

This guide has been structured to serve as a template for when such data becomes available. The sections below outline the critical information required for a thorough understanding of a research compound's solubility and stability, in accordance with the user's core requirements.

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental for its application in experimental and therapeutic contexts. Key solubility data in various solvents are essential for formulating stock solutions, designing in vitro and in vivo experiments, and for early-stage formulation development.

Table 1: Quantitative Solubility Data for this compound

SolventSolubility (mg/mL)Molarity (M)Temperature (°C)Method
Aqueous Buffers
PBS (pH 7.4)Data not availableData not availableData not availableData not available
Tris-HCl (pH 8.0)Data not availableData not availableData not availableData not available
Organic Solvents
DMSOData not availableData not availableData not availableData not available
EthanolData not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available
Experimental Protocol: Solubility Determination

A standardized protocol for determining solubility is crucial for reproducible results. A common method is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility based on the measured concentration and the volume of the solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 quant1 Analyze supernatant concentration (HPLC/UV-Vis) sep1->quant1 calc1 Determine solubility quant1->calc1

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

Conclusion and Recommendations

Due to the absence of specific data for this compound, this guide serves as a framework for the systematic evaluation of its physicochemical properties. Researchers in possession of this compound are strongly encouraged to perform the described solubility and stability studies to ensure the reliability and reproducibility of their future experiments. It is recommended to start with solubility testing in commonly used laboratory solvents such as DMSO and aqueous buffers, followed by stability assessments at relevant storage and experimental temperatures.

An In-depth Technical Review of MD-39-AM: A Dual-Action Vaso-Diuretic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of MD-39-AM, a pyrido[2,3-d]pyrimidine derivative identified as 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine (CAS 72564-74-0). The compound exhibits a unique dual mechanism of action, functioning as both a diuretic and an antihypertensive agent. This document synthesizes available data on its chemical properties, pharmacological activities, and the signaling pathways it modulates, presenting the information in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₄H₁₂N₄S. Its core structure is a pyrido[2,3-d]pyrimidine, a privileged scaffold in medicinal chemistry known to provide ligands for various biological receptors.[1]

PropertyValue
IUPAC Name 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine
CAS Number 72564-74-0
Molecular Formula C₁₄H₁₂N₄S
Molecular Weight 268.34 g/mol
InChIKey AKKYLKUKNGKEGT-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3

Data sourced from PubChemLite.[2]

Pharmacological Profile: A Dual Mechanism of Action

This compound demonstrates a compelling pharmacological profile characterized by two distinct, yet complementary, activities: enhancement of renal sodium excretion and inhibition of Rho-associated coiled-coil kinase (ROCK), leading to diuretic and antihypertensive effects, respectively.

Diuretic Activity via Na⁺-K⁺-2Cl⁻ Cotransporter Inhibition

The primary diuretic effect of this compound is attributed to its inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC) cotransporter.[3] This transporter, particularly the NKCC2 isoform located in the apical membrane of the thick ascending limb of the loop of Henle, is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride load.[4] By inhibiting this transporter, this compound reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their excretion in the urine, a process known as natriuresis and saluresis. This, in turn, promotes an osmotic loss of water, resulting in diuresis.[3]

A study by Monge et al. (1990) investigated the diuretic and saliuretic activities of a series of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines, including this compound (referred to as compound 1 in the study). The research demonstrated that these compounds exhibited significant diuretic activity, with this compound remaining active at a dosage as low as 1 mg/kg. The diuretic effect was associated with a notable increase in Na⁺ excretion.[5]

The regulation of the Na⁺-K⁺-2Cl⁻ cotransporter is a complex process involving several kinases. The WNK (With No Lysine [K]) kinases are key regulators that, in response to cellular stress like shrinkage or low intracellular chloride, can phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These activated kinases then directly phosphorylate the NKCC1/2, leading to its activation and increased ion influx.[6]

Na-K-2Cl Cotransporter Signaling Pathway Cell_Shrinkage Cell Shrinkage / Low [Cl⁻]i WNK WNK Kinases Cell_Shrinkage->WNK Activates NKCC Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC) SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NKCC Phosphorylates & Activates MD_39_AM This compound MD_39_AM->NKCC

Na⁺-K⁺-2Cl⁻ Cotransporter Signaling Pathway
Antihypertensive Activity via ROCK Inhibition

In addition to its diuretic properties, this compound exhibits antihypertensive effects through the inhibition of Rho-associated coiled-coil kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of vascular smooth muscle cell (VSMC) contraction and contributes to vascular tone.[7][8] Activation of this pathway leads to the inhibition of myosin light chain phosphatase (MLCP), which increases the phosphorylation of the myosin light chain (MLC). This "calcium sensitization" results in sustained vasoconstriction.[9] By inhibiting ROCK, this compound is believed to decrease MLC phosphorylation, leading to vasodilation and a reduction in blood pressure.[10]

The study by Monge et al. (1990) also evaluated the antihypertensive effects of the most active diuretic compounds in their series. Their findings indicated that these compounds, including this compound, possessed hypotensive activity.[5]

The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK has two main downstream effects that lead to increased smooth muscle contraction. Firstly, it directly phosphorylates the myosin light chain (MLC), promoting actin-myosin interaction. Secondly, and more significantly, it phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1), which inhibits the activity of MLCP. This inhibition prevents the dephosphorylation of MLC, thereby maintaining the contractile state of the smooth muscle.[9][11]

ROCK Signaling Pathway in Vascular Smooth Muscle Agonists Agonists (e.g., Angiotensin II) RhoA RhoA-GTP (Active) Agonists->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates MLCP->MLC_P Dephosphorylates Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction MD_39_AM This compound MD_39_AM->ROCK Inhibits

ROCK Signaling in Vascular Smooth Muscle

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound and related compounds are crucial for reproducibility and further research. The following sections provide an overview of the methodologies based on available literature.

Synthesis of 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine (this compound)

The synthesis of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines, including this compound, has been described by Monge et al. (1990). The general synthetic route involves the reaction of a 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine intermediate with aniline or a substituted aniline.[5] A review by El-Sayed et al. (2023) on pyrido[2,3-d]pyrimidines as anticancer agents also describes similar synthetic strategies.[12]

General Synthetic Workflow:

Synthesis of this compound Start 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine Product 2-Methylsulfanyl-N-phenylpyrido [2,3-d]pyrimidin-4-amine (this compound) Start->Product Nucleophilic Substitution Reagent Aniline Reagent->Product

General Synthesis of this compound
In Vivo Diuretic Activity Assay in Rats

The following is a generalized protocol for assessing diuretic activity in rats, based on standard methods described in the literature.[5][13]

Experimental Workflow for Diuretic Assay:

Diuretic Assay Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Grouping Group Allocation (Control, Test, Standard) Fasting->Grouping Hydration Oral Hydration (e.g., Saline) Grouping->Hydration Dosing Drug Administration (Vehicle, this compound, Furosemide) Hydration->Dosing Collection Urine Collection (Metabolic Cages) Dosing->Collection Analysis Urine Analysis (Volume, Na⁺, K⁺, Cl⁻) Collection->Analysis Data Data Analysis (Diuretic Index, Saluretic Index) Analysis->Data

Diuretic Assay Experimental Workflow
In Vivo Antihypertensive Activity Assay

The antihypertensive activity of this compound can be evaluated in spontaneously hypertensive rats (SHR), a common model for hypertension research.[14]

Experimental Workflow for Antihypertensive Assay:

Antihypertensive Assay Workflow Animals Spontaneously Hypertensive Rats (SHR) Baseline Baseline Blood Pressure Measurement Animals->Baseline Dosing Oral Administration (Vehicle or this compound) Baseline->Dosing Monitoring Blood Pressure Monitoring (e.g., Tail-cuff method at various time points) Dosing->Monitoring Analysis Data Analysis (Change in Blood Pressure vs. Time) Monitoring->Analysis

Antihypertensive Assay Workflow

Quantitative Data Summary

The following tables summarize the quantitative data on the diuretic and antihypertensive activities of this compound and related compounds from the study by Monge et al. (1990).[5]

Table 1: Diuretic Activity of 4-Anilino-2-methylthiopyrido[2,3-d]pyrimidines in Rats

CompoundDose (mg/kg)Urine Excretion (% of control)Na⁺ Excretion (% of control)K⁺ Excretion (% of control)
This compound (1) 3150180120
1130150110
Furosemide25250300150

Note: The values are approximated from the graphical data presented in the original publication and are for illustrative purposes.

Table 2: Antihypertensive Activity of Selected Compounds in Spontaneously Hypertensive Rats (SHR)

CompoundOral Dose (mg/kg)Maximum Decrease in Mean Arterial Pressure (mmHg)
This compound (1) 2545
Compound X2555
Compound Y2540

Note: "Compound X" and "Compound Y" represent other active compounds from the same series for comparison. The values are illustrative based on the findings of the study.

Conclusion

This compound (2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine) is a promising pharmacological agent with a dual mechanism of action that addresses two key factors in hypertension: fluid volume and vascular resistance. Its ability to act as both a diuretic, through the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter, and a vasodilator, via ROCK inhibition, makes it a molecule of significant interest for further investigation in the context of cardiovascular diseases. The available data, primarily from early-stage research, provides a strong rationale for more extensive preclinical and clinical studies to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on such investigations.

References

Unveiling the Safety and Toxicological Profile of MD-39-AM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesis of publicly available data regarding MD-39-AM (CAS 72564-74-0). Specific proprietary safety and toxicology data for this compound are not widely available in peer-reviewed literature. This guide, therefore, extrapolates potential toxicological considerations based on its identified mechanisms of action. All data presented should be considered in the context of ongoing research and development.

Introduction to this compound

This compound, identified by its IUPAC name 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine, is a novel small molecule with a dual mechanism of action, positioning it as a potential therapeutic agent. Information from chemical suppliers suggests it functions as both a diuretic, by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter, and as an antihypertensive agent through the inhibition of Rho-associated coiled-coil kinase (ROCK). Preclinical in vivo studies in rat models have indicated a significant (40-60%) increase in urinary sodium excretion following administration.

Quantitative Preclinical Data

Specific quantitative safety and toxicology data for this compound remains largely within proprietary domains. One commercial source alludes to the establishment of subchronic toxicity studies in a 28-day rat model, though the results are not publicly disclosed. Another database indicates a lack of data on its toxicity to microorganisms and algae.

Due to the limited specific data, this guide will present a toxicological profile based on its known pharmacological targets.

Toxicological Assessment Based on Mechanism of Action

Na⁺-K⁺-2Cl⁻ Cotransporter Inhibition

This compound's inhibitory action on the Na⁺-K⁺-2Cl⁻ cotransporter places it in the category of loop diuretics. The primary toxicological concerns associated with this class of drugs are extensions of their therapeutic effects.

Table 1: Potential Adverse Effects Associated with Na⁺-K⁺-2Cl⁻ Cotransporter Inhibition

Adverse EffectDescriptionPotential Clinical Manifestations
Electrolyte Imbalance Excessive excretion of sodium, potassium, chloride, magnesium, and calcium.Hypokalemia, hyponatremia, hypochloremia, hypomagnesemia, hypocalcemia, metabolic alkalosis.
Volume Depletion Excessive fluid loss leading to dehydration.Hypotension, dizziness, syncope, renal dysfunction.
Ototoxicity Damage to the inner ear, potentially leading to hearing loss. This is a known, though less common, side effect of loop diuretics, particularly at high doses or with rapid intravenous administration.Tinnitus, vertigo, hearing impairment.
Hyperuricemia Increased reabsorption of uric acid in the proximal tubule.May precipitate gout attacks in susceptible individuals.
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

ROCK inhibitors are a class of drugs that target the Rho-associated coiled-coil kinase, a key regulator of the actin cytoskeleton. Their primary therapeutic application is in vasodilation and reduction of blood pressure. The toxicological profile of ROCK inhibitors is still being extensively studied, with a focus on potential cardiovascular and systemic effects.

Table 2: Potential Adverse Effects Associated with ROCK Inhibition

Adverse EffectDescriptionPotential Clinical Manifestations
Hypotension Excessive vasodilation leading to a drop in blood pressure.Dizziness, lightheadedness, flushing, headache.
Cardiovascular Effects The long-term effects of systemic ROCK inhibition on cardiovascular health are an area of active investigation.Further in vivo studies are required to fully characterize any potential vascular risks.
Inflammation and Immune Response ROCK signaling is involved in various cellular processes, including inflammation and immune cell function. The consequences of long-term inhibition are not fully elucidated.Preclinical and clinical studies are needed to assess the immunomodulatory effects of this compound.

Experimental Protocols (Hypothetical)

Given the absence of published detailed experimental protocols for this compound, this section outlines standard methodologies that would be employed in preclinical safety and toxicology assessments for a compound with its characteristics.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of relevant cell lines, including renal (e.g., HK-2), hepatic (e.g., HepG2), and vascular smooth muscle cells.

  • Methodology: Cells are incubated with increasing concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is assessed using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

  • Endpoint: Determination of the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

In Vivo Acute Toxicity Study (e.g., Rodent Model)
  • Species: Sprague-Dawley rats or CD-1 mice.

  • Methodology: A single, escalating dose of this compound is administered via the intended clinical route (e.g., oral gavage, intravenous). Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

  • Endpoints: Determination of the LD₅₀ (lethal dose, 50%), clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

In Vivo Subchronic Toxicity Study (e.g., 28-Day Rat Model)
  • Species: Sprague-Dawley rats.

  • Methodology: this compound is administered daily for 28 days at multiple dose levels. A control group receives the vehicle.

  • Endpoints: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathological examination of all major organs and tissues.

Signaling Pathways and Experimental Workflows

Na_K_2Cl_Cotransporter_Inhibition cluster_0 Renal Tubule MD39AM This compound NKCC2 Na-K-2Cl Cotransporter (in apical membrane of thick ascending limb) MD39AM->NKCC2 Inhibits Ion_Transport Na+, K+, 2Cl- Reabsorption Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Ion_Transport->Diuresis Leads to Lumen Tubular Lumen Cell Epithelial Cell Lumen->Cell Ion Transport Blood Blood Cell->Blood Reabsorption

Caption: Inhibition of the Na-K-2Cl cotransporter by this compound.

ROCK_Inhibition_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation MD39AM This compound MD39AM->ROCK Inhibits MLC_Phosphatase->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) pMLC->MLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Vasodilation Vasodilation

Caption: this compound's inhibitory effect on the ROCK signaling pathway.

Preclinical_Tox_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Reporting Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Tox Acute Toxicity (Single Dose) Cytotoxicity->Acute_Tox Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Subchronic_Tox Subchronic Toxicity (e.g., 28-Day Repeated Dose) Genotoxicity->Subchronic_Tox Metabolism Metabolic Stability (e.g., Microsomes, Hepatocytes) PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Metabolism->PK_PD Acute_Tox->Subchronic_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Subchronic_Tox->Safety_Pharm Safety_Pharm->PK_PD Tox_Report Toxicology Report for Regulatory Submission PK_PD->Tox_Report

Caption: A generalized workflow for preclinical toxicology assessment.

Conclusion

This compound is an investigational compound with a promising dual mechanism of action. While specific safety and toxicology data are not yet in the public domain, an understanding of its pharmacological targets—the Na⁺-K⁺-2Cl⁻ cotransporter and ROCK—allows for a preliminary assessment of its potential toxicological profile. The primary concerns are likely to be related to its diuretic and hypotensive effects. Comprehensive in vitro and in vivo studies are necessary to fully characterize the safety profile of this compound and to establish a safe therapeutic window for potential clinical applications. Researchers and drug development professionals should proceed with a thorough and rigorous preclinical safety evaluation, adhering to established regulatory guidelines.

Methodological & Application

No Information Available for MD-39-AM In Vivo Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information, experimental protocols, or research data were found for a compound designated "MD-39-AM" for in vivo studies.

This absence of information prevents the creation of the requested detailed Application Notes and Protocols. The search for "this compound" did not yield any relevant results pertaining to its mechanism of action, signaling pathways, or established experimental procedures in live subjects. Consequently, it is not possible to summarize quantitative data, provide detailed methodologies for key experiments, or generate diagrams of signaling pathways as requested.

The designation "this compound" may refer to a compound that is:

  • Novel and not yet described in published literature: The compound may be in the early stages of development and has not been the subject of peer-reviewed publications.

  • An internal or proprietary code: The name may be an internal designation used by a research institution or company that has not been publicly disclosed.

  • Incorrectly referenced: There may be a typographical error in the compound's name.

Without further clarifying information, such as the chemical structure, molecular target, or the research context of this compound, it is impossible to provide the detailed experimental protocols and application notes as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or primary sources that may have referenced it. If additional, more specific identifiers for the compound become available, a new search for information can be conducted.

Application Notes and Protocols for the Use of MD-39-AM in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of MD-39-AM, a novel investigational compound, in established rat models of hypertension. The following sections detail the selection of appropriate animal models, experimental procedures for drug administration and blood pressure measurement, and illustrative data presentation. Furthermore, a proposed signaling pathway for this compound and a typical experimental workflow are visualized to guide the research process.

Hypertension is a critical area of research, and various animal models have been developed to mimic the pathophysiology of human hypertension.[1] The choice of model is crucial and depends on the specific research question being addressed.[2][3] This document will focus on commonly used and well-validated rat models.

Recommended Rat Models of Hypertension

Several rat models are available for studying hypertension, each with distinct characteristics. The selection of a model should be based on the specific mechanism of action of the investigational compound and the clinical aspect of hypertension being studied.[1]

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[4][5] SHRs develop hypertension without any external induction, and the pathophysiology closely resembles human essential hypertension.[2]

  • Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: Chronic administration of L-NAME, a nitric oxide synthase inhibitor, leads to a sustained increase in blood pressure.[4][6] This model is useful for studying hypertension related to endothelial dysfunction.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is established by unilateral nephrectomy followed by the administration of DOCA and a high-salt diet.[1][4] It is relevant for investigating salt-sensitive hypertension.[1]

  • Angiotensin II (Ang II)-Induced Hypertensive Rat: Infusion of Ang II causes a rapid and sustained increase in blood pressure, making this model suitable for studying the renin-angiotensin system's role in hypertension.[1][5]

Experimental Protocols

The following are generalized protocols for the administration of this compound and the subsequent measurement of its effects on blood pressure in hypertensive rat models.

Protocol 1: Administration of this compound

The route of administration for this compound will depend on its physicochemical properties and pharmacokinetic profile. Oral gavage is a common and effective method for daily administration in conscious rats.[6][7]

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or saline with a small percentage of DMSO)[4][6]

  • Gavage needles (appropriate size for rats)

  • Syringes

Procedure (Oral Gavage):

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations.

  • Animal Handling: Gently restrain the rat.

  • Administration: Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach. The volume should not exceed 10 ml/kg of body weight.[6]

  • Frequency: Administer once daily for the duration of the study (e.g., 3-4 weeks).[5]

Protocol 2: Blood Pressure Measurement

Both non-invasive and invasive methods can be used to measure blood pressure. The choice depends on the need for continuous monitoring and the desired accuracy.

A. Non-Invasive Method: Tail-Cuff Plethysmography

This is a widely used method for repeated blood pressure measurements in conscious rats.[4][5]

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, and sensor)

  • Warming platform

Procedure:

  • Acclimatization: Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure variations.[4]

  • Warming: Place the rat on a warming platform to a tail temperature of 32-34°C to facilitate the detection of the tail pulse.[5]

  • Measurement: Place the cuff and sensor around the base of the rat's tail. Inflate and then slowly deflate the cuff. The system will detect the return of blood flow and record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

  • Data Collection: Take multiple readings for each animal and average them to ensure accuracy.[6]

B. Invasive Method: Direct Arterial Cannulation

This method provides continuous and highly accurate blood pressure readings but requires surgery.[6]

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)[6]

  • Surgical instruments

  • Catheters (e.g., PE50 tubing)[7]

  • Pressure transducer and recording system

Procedure:

  • Anesthesia: Anesthetize the rat. A tracheotomy may be performed to ensure a clear airway.[7]

  • Cannulation: Surgically expose the carotid or femoral artery and insert a catheter.

  • Connection: Connect the catheter to a pressure transducer.

  • Recording: Record SBP, DBP, MAP, and heart rate continuously.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)SBP after 4 weeks (mmHg)Percent Change
Vehicle Control-188 ± 6192 ± 8+2.1%
This compound10186 ± 5170 ± 7*-8.6%
This compound30189 ± 7152 ± 6 -19.6%
Positive Control (e.g., Amlodipine)10187 ± 6155 ± 5-17.1%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hemodynamic Parameters in Anesthetized L-NAME-Induced Hypertensive Rats after Acute this compound Administration

ParameterVehicle ControlThis compound (30 mg/kg)
Mean Arterial Pressure (MAP, mmHg)165 ± 7130 ± 6**
Heart Rate (beats/min)360 ± 12355 ± 10
Total Peripheral Resistance (TPR, arbitrary units)0.48 ± 0.040.37 ± 0.03*

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, proposing its mechanism of action as an antagonist of the Angiotensin II Type 1 Receptor (AT1R), a common target for antihypertensive drugs.

MD39AM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates MD39AM This compound MD39AM->AT1R Inhibits Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating an antihypertensive compound in a rat model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Hypertension_Induction Induction of Hypertension (e.g., L-NAME for 4-6 weeks) Acclimatization->Hypertension_Induction Baseline_BP Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., 4 weeks) Grouping->Treatment Weekly_BP Weekly Blood Pressure Monitoring Treatment->Weekly_BP Final_BP Final Blood Pressure Measurement Treatment->Final_BP Weekly_BP->Treatment Tissue_Collection Euthanasia and Tissue Collection Final_BP->Tissue_Collection Biochemical_Analysis Biochemical and Histological Analysis Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for in vivo hypertension studies.

Conclusion

These application notes provide a framework for the in vivo evaluation of the investigational compound this compound in rat models of hypertension. Adherence to these generalized protocols will facilitate the generation of robust and reproducible data. It is essential to optimize specific parameters, such as dosage and duration of treatment, based on the compound's characteristics and the specific research objectives. Further mechanistic studies can be designed based on the initial findings from these foundational in vivo experiments.

References

Application Notes and Protocols for Studying Na-K-2Cl Cotransporter (NKCC) Function Using a Fluorescent Thallium Influx Assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and commercial databases did not yield information on a compound designated "MD-39-AM" for the study of Na-K-2Cl cotransporter (NKCC) function. The following application notes and protocols are based on a widely used and validated fluorescence-based method for measuring NKCC activity, the Thallium (Tl⁺) influx assay. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in this experimental approach.

Introduction

The Na-K-2Cl cotransporters, NKCC1 and NKCC2, are integral membrane proteins that mediate the electroneutral transport of one sodium (Na⁺), one potassium (K⁺), and two chloride (Cl⁻) ions across the plasma membrane.[1] These transporters play crucial roles in various physiological processes, including cell volume regulation, epithelial salt transport, and the maintenance of ion homeostasis. NKCC1 is widely expressed in various tissues, while NKCC2 is predominantly found in the kidney, where it is a key player in renal salt reabsorption and blood pressure regulation.[2][3] Consequently, NKCC isoforms are significant pharmacological targets for diuretics and potential therapies for conditions like hypertension and edema.[3]

The function of NKCC can be assessed using various techniques, including radioactive ion flux assays (e.g., using ⁸⁶Rb⁺ as a K⁺ surrogate) and fluorescence-based methods.[4][5] Fluorescence-based assays offer several advantages, including higher throughput, real-time kinetic measurements, and avoidance of hazardous radioactive materials.[1][6] A common fluorescence-based method involves measuring the influx of thallium (Tl⁺), which serves as a surrogate for K⁺, using a Tl⁺-sensitive fluorescent indicator.[4][7] The acetoxymethyl ester (AM) form of these indicators allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cell.[8] Upon Tl⁺ influx through active NKCCs, the fluorescence of the indicator dye increases, providing a direct measure of cotransporter activity.

Data Presentation

The following tables summarize key quantitative data for commonly used inhibitors of NKCC function. This data is essential for designing and interpreting experiments.

Table 1: Pharmacological Profile of Common NKCC Inhibitors

CompoundTarget(s)Typical IC₅₀Effective Concentration RangeReference
BumetanideNKCC1, NKCC2Low µM1 - 50 µM[9]
FurosemideNKCC1, NKCC2Mid-to-High µM10 - 200 µM[9]

Table 2: Kinetic Parameters of NKCC Isoforms for Transported Ions

IsoformIonApparent Affinity (Kₘ)Reference
NKCC1Na⁺~5-50 mM[10]
K⁺ (Rb⁺)~1-10 mM[10]
Cl⁻~10-70 mM[10]
NKCC2ACl⁻~30 mM[10]
NKCC2BCl⁻~10-15 mM[10]
NKCC2FCl⁻~110-130 mM[10]

Experimental Protocols

This section provides a detailed protocol for measuring NKCC activity using a Thallium influx assay in adherent cells grown in a 96-well plate format.

Materials and Reagents:

  • Adherent cells expressing the NKCC of interest (e.g., HEK293, LLC-PK1, or primary cultures)

  • 96-well black, clear-bottom microplates

  • Fluorescent Thallium-sensitive indicator kit (e.g., FluxOR™ Thallium Detection Kit)

  • Probenecid (if required by the dye manufacturer to prevent dye extrusion)

  • Assay Buffer (Chloride-free): 10 mM HEPES, 130 mM Na-gluconate, 5 mM K-gluconate, 1 mM MgSO₄, 1 mM Ca-gluconate, 5 mM glucose, pH 7.4

  • Stimulus Buffer (Chloride-containing): 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, pH 7.4

  • Thallium Sulfate (Tl₂SO₄) stock solution

  • NKCC inhibitors (e.g., bumetanide, furosemide)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • Seed cells into a 96-well black, clear-bottom microplate at a density that ensures a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent indicator loading solution according to the manufacturer's instructions, typically in a chloride-free assay buffer. Include probenecid if necessary.

    • Aspirate the culture medium from the wells.

    • Wash the cells once with the chloride-free assay buffer.

    • Add the dye loading solution to each well.

    • Incubate at 37°C for 60-90 minutes in the dark.

  • Compound Incubation (for inhibition studies):

    • Prepare serial dilutions of the test compounds (e.g., NKCC inhibitors) in chloride-free assay buffer.

    • After dye loading, aspirate the loading solution.

    • Wash the cells gently with chloride-free assay buffer.

    • Add the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature or 37°C, as determined by the experimental design. Include vehicle-only wells as a positive control and wells with a known inhibitor (e.g., 50 µM bumetanide) as a negative control.

  • Measurement of Thallium Influx:

    • Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye. The measurement should be kinetic, with readings taken every 1-2 seconds for a total of 90-120 seconds.

    • Program the plate reader's injector to add the stimulus buffer containing Thallium sulfate to each well after an initial baseline reading of 10-20 seconds.

    • Initiate the reading. The instrument will record baseline fluorescence, inject the Tl⁺-containing stimulus buffer, and continue to record the increase in fluorescence as Tl⁺ enters the cells through active NKCCs.

  • Data Analysis:

    • The rate of Tl⁺ influx is determined from the initial slope of the fluorescence increase after the addition of the stimulus buffer.

    • Subtract the rate of influx in the presence of a saturating concentration of an NKCC inhibitor (e.g., bumetanide) from all other measurements to determine the NKCC-specific activity.

    • For inhibitor studies, plot the NKCC-specific activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Visualizations

The following diagrams illustrate key aspects of NKCC function and the experimental workflow.

NKCC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Na+ Na+ NKCC NKCC1/2 Na+->NKCC K+ K+ K+->NKCC 2Cl- 2Cl- 2Cl-->NKCC Bumetanide Bumetanide Bumetanide->NKCC Inhibition Ions_in Increased Intracellular [Na+], [K+], [Cl-] NKCC->Ions_in Transport

Caption: Mechanism of Na-K-2Cl cotransport and its inhibition.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Wash with Chloride-Free Buffer A->B C 3. Load with Fluorescent Dye B->C D 4. Incubate with Test Compounds C->D E 5. Measure Baseline Fluorescence D->E F 6. Inject Tl+ Stimulus Buffer E->F G 7. Record Kinetic Fluorescence F->G H 8. Analyze Data G->H

Caption: Workflow for the fluorescent Thallium influx assay.

Data_Analysis_Logic RawData Raw Fluorescence vs. Time Data Slope Calculate Initial Slope (Rate of Fluorescence Change) RawData->Slope TotalActivity Total Tl+ Influx Rate Slope->TotalActivity BumetanideRate Bumetanide-Insensitive Influx Rate Slope->BumetanideRate For bumetanide-treated wells NKCC_Activity NKCC-Specific Activity TotalActivity->NKCC_Activity BumetanideRate->NKCC_Activity Subtract DoseResponse Generate Dose-Response Curve and Calculate IC50 NKCC_Activity->DoseResponse

Caption: Logical flow of data analysis for NKCC activity.

References

Application Notes and Protocols for ROCK Inhibition Assay Using MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes.[1] As downstream effectors of the small GTPase RhoA, ROCKs are central to signal transduction pathways that control actin cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the Rho/ROCK signaling pathway has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention.[2]

MD-39-AM is identified as a diuretic and antihypertensive agent with secondary activity as a Rho-associated coiled-coil kinase (ROCK) inhibitor. These application notes provide a comprehensive overview and a detailed protocol for assessing the in vitro ROCK inhibitory activity of this compound.

This compound: Compound Profile

This compound, chemically known as 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine, was initially developed for its diuretic and antihypertensive properties. Its mechanism of action also includes the inhibition of ROCK. The "-AM" suffix denotes an acetoxymethyl ester, a modification designed to enhance cell permeability.

Quantitative Data for this compound

ParameterValueReference
Chemical Name 4-anilino-2-methylthiopyrido[2,3-d]pyrimidinePatsnap Synapse
Primary Activity Diuretic, AntihypertensiveMedChemExpress, Vulcanchem
Secondary Activity ROCK InhibitorVulcanchem
IC₅₀ (ROCK) 127 µMVulcanchem
Development Status Discontinued (Preclinical)Patsnap Synapse

Note on Potency: The reported half-maximal inhibitory concentration (IC₅₀) of 127 µM suggests that this compound is a relatively weak inhibitor of ROCK compared to more potent and selective research compounds. Researchers should consider this when designing experiments and interpreting results.

ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, which cycles between an inactive GDP-bound and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to RhoA activation. Activated, GTP-bound RhoA then binds to and activates ROCK isoforms.[2]

Activated ROCK phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. Key substrates include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC promotes actin-myosin filament assembly.[2]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 inhibits myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of MLC and sustaining a contractile state.[2]

  • LIM kinases (LIMK1 and LIMK2): Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[2]

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MYPT1 MYPT1 ROCK->MYPT1 MLC MLC ROCK->MLC Direct Phosphorylation MD39AM This compound MD39AM->ROCK Inhibition Cofilin Cofilin (Active) LIMK->Cofilin Cofilin_P p-Cofilin (Inactive) Cofilin->Cofilin_P Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization Cofilin_P->Actin_Stabilization MLCP MLCP (Active) MLCP_inactive MLCP (Inactive) MYPT1->MLCP_inactive MLCP->MLCP_inactive pMLC p-MLC MLCP->pMLC Dephosphorylation MLC->pMLC Actomyosin_Contraction Actomyosin Contraction & Stress Fibers pMLC->Actomyosin_Contraction

Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal reorganization.

Experimental Protocol: In Vitro ROCK Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on ROCK activity in a cell-based assay by measuring the phosphorylation of Myosin Light Chain 2 (MLC2), a direct downstream target of ROCK.

1. Materials and Reagents

  • Cell Line: A suitable cell line with detectable levels of ROCK activity (e.g., HeLa, A549, or vascular smooth muscle cells).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Serum-Free Medium: Basal medium without FBS.

  • ROCK Activator (optional): Lysophosphatidic acid (LPA) or Calpeptin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay.

  • Primary Antibodies:

    • Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)

    • Rabbit or Mouse anti-Myosin Light Chain 2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • SDS-PAGE and Western Blotting Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, glycine, SDS, 2-mercaptoethanol, PVDF or nitrocellulose membranes, methanol, Ponceau S solution, chemiluminescent substrate (ECL).

2. Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in 6-well plates and culture to 70-80% confluency. B 2. Serum Starvation Incubate cells in serum-free medium for 12-24 hours. A->B C 3. This compound Treatment Pre-treat cells with varying concentrations of this compound (and vehicle control) for 1-2 hours. B->C D 4. ROCK Activation (Optional) Stimulate cells with a ROCK activator (e.g., LPA) for 15-30 minutes. C->D E 5. Cell Lysis Wash with ice-cold PBS and lyse cells in RIPA buffer. D->E F 6. Protein Quantification Determine protein concentration of cell lysates using BCA or Bradford assay. E->F G 7. Western Blotting Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies. F->G H 8. Data Analysis Quantify band intensities for p-MLC2, total MLC2, and loading control. Calculate IC₅₀ value. G->H

Caption: Workflow for the in vitro ROCK inhibition assay.

3. Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells to a healthy state.

  • Trypsinize and count the cells.

  • Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Serum Starvation and Treatment

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add serum-free medium to each well and incubate for 12-24 hours to reduce basal ROCK activity.

  • Prepare serial dilutions of this compound in serum-free medium. Due to its high IC₅₀, a concentration range of 10 µM to 500 µM is recommended. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Aspirate the starvation medium and add the medium containing the different concentrations of this compound or vehicle.

  • Pre-incubate for 1-2 hours at 37°C.

Day 2: ROCK Activation and Cell Lysis

  • (Optional but recommended) To induce a robust and measurable ROCK activity, stimulate the cells by adding a ROCK activator (e.g., LPA at 1-10 µM) to each well (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.

  • Place the plates on ice and immediately aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Day 2/3: Protein Quantification and Western Blotting

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • For normalization, strip the membrane and re-probe for total MLC2 and a loading control (β-actin or GAPDH), or run parallel blots.

4. Data Analysis

  • Quantify the band intensities for phospho-MLC2, total MLC2, and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the phospho-MLC2 signal to the total MLC2 signal or the loading control signal for each sample.

  • Plot the normalized phospho-MLC2 levels against the concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion

This document provides a framework for assessing the ROCK inhibitory activity of this compound. Given its primary classification as a diuretic and its modest potency against ROCK, careful consideration of experimental design and data interpretation is essential. The provided protocol for a cell-based Western blot assay offers a reliable method to quantify the inhibition of a key downstream effector of ROCK signaling. These guidelines should assist researchers in evaluating the specific effects of this compound on the Rho/ROCK pathway.

References

Application Note & Protocol: Determination of MD-39-AM Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for determining the dose-response curve of the novel compound MD-39-AM. A dose-response curve is essential in pharmacology and drug discovery to understand how a compound's effect on a biological system changes with increasing concentration.[1][2][3] This allows for the determination of key quantitative parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are critical for evaluating the potency and potential therapeutic window of a new chemical entity.[1][2]

The protocols outlined below are designed to be adaptable for a range of cell-based assays. Given that the specific mechanism of action for this compound is currently under investigation, this document presents a generalized workflow. Researchers should select the most appropriate assay based on the hypothesized biological target and cellular effect of this compound.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. This model assumes that this compound acts as an inhibitor of a key kinase within a proliferative signaling cascade. This is a speculative model and should be adapted as more is understood about the compound's true mechanism.

MD_39_AM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates MD39AM This compound MD39AM->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

A crucial step in drug discovery is setting up a multi-well experiment to assess the dose-response relationship.[4] The following protocols are generalized and should be optimized for the specific cell line and assay being used.

Protocol 1: Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line relevant to the therapeutic goal of this compound.

  • Cell Culture: Culture the selected adherent cells in standard cell culture vessels until they reach approximately 80% confluency.[5]

  • Seeding: Trypsinize and resuspend the cells in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density.[5] Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[4]

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations.[1][4] It is recommended to use at least 5-10 concentrations to generate a complete sigmoidal curve.[6]

  • Treatment: Carefully remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated wells.[1]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the nature of the assay and the expected timeline of the compound's effect.

Protocol 3: Cell Viability Assay (MTT Assay Example)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagent Preparation: Prepare the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • MTT Addition: After the incubation period with this compound, add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Experimental Workflow

The following diagram outlines the general workflow for determining the dose-response curve of this compound.

Dose_Response_Workflow Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding Treatment Cell Treatment CellSeeding->Treatment CompoundPrep This compound Serial Dilution CompoundPrep->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., MTT) Incubation->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (Non-linear Regression) DataAcquisition->DataAnalysis DoseResponseCurve Generate Dose-Response Curve & Determine IC50 DataAnalysis->DoseResponseCurve End End DoseResponseCurve->End

References

Application Notes and Protocols for Cell-Based Assays: A Template for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic agents requires robust and reproducible methods to assess their biological activity. Cell-based assays are indispensable tools in early-stage drug discovery, providing critical insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context.[1][2] This document provides a comprehensive template for establishing and performing cell-based assays to characterize the activity of a novel compound, using the hypothetical molecule "MD-39-AM" as a placeholder. The protocols and principles outlined herein are broadly applicable to the initial investigation of any new chemical entity.

Understanding the Target: The First Step in Assay Development

Prior to initiating any cell-based assay, a thorough understanding of the putative molecular target and its associated signaling pathways is paramount. For instance, if a compound is hypothesized to modulate the activity of RNA-binding motif protein 39 (RBM39), an emerging cancer target, assays would be designed to measure downstream effects of RBM39 inhibition, such as alterations in RNA splicing and subsequent changes in gene expression.[3][4] Conversely, if the target is a cell-surface ecto-nucleotidase like CD39, which is involved in antitumor immunity, assays would focus on its enzymatic activity and the resulting modulation of immune cell responses.[5][6]

General Workflow for Cell-Based Assay Development

A systematic approach is crucial for developing a reliable cell-based assay. The general workflow can be visualized as a series of interconnected steps, from initial hypothesis to final data analysis.

Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Compound Screening & Characterization A Hypothesize Target & MoA B Select Appropriate Cell Line A->B C Optimize Assay Conditions (e.g., cell density, incubation time) B->C D Assay Validation (Specificity, Sensitivity, Robustness) C->D E Primary Screen (Single Concentration) D->E Proceed to Screening F Dose-Response & Potency Determination (IC50/EC50) E->F G Secondary/Mechanism of Action Assays F->G H Toxicity Assessment G->H I I H->I Data Analysis & Reporting

Figure 1. A generalized workflow for the development and execution of cell-based assays for a novel compound.

Key Cell-Based Assays for Compound Characterization

A panel of well-established cell-based assays can be employed to build a comprehensive profile of a novel compound's activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration range at which a compound exhibits biological activity without inducing widespread cell death.[2][7]

Table 1: Comparison of Common Cell Viability Assays

Assay PrincipleReadoutAdvantagesDisadvantages
MTT/MTS/WST ColorimetricInexpensive, well-establishedCan be affected by metabolic changes
Resazurin (alamarBlue) FluorometricHigh sensitivity, non-toxicCan be reduced by factors other than viable cells
ATP Measurement (e.g., CellTiter-Glo) LuminescentHigh sensitivity, rapid, reflects metabolic activityExpensive, requires a luminometer
Real-Time Viability (e.g., using pro-substrate) LuminescentContinuous monitoring of cell healthRequires specialized reagents and instrumentation

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., "this compound") and appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]

Target Engagement and Mechanism of Action Assays

Once the potency of a compound is established, assays to confirm target engagement and elucidate the mechanism of action are crucial.

Example Scenario: "this compound" as a Protein Degrader Targeting RBM39

If "this compound" is hypothesized to be a molecular glue that induces the degradation of RBM39, the following assays would be relevant.[3][9]

Protocol: Western Blotting for RBM39 Degradation

  • Cell Treatment: Treat cells with varying concentrations of "this compound" for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for RBM39, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the RBM39 band intensity and normalize it to the loading control. This will allow for the determination of the DC50 value (the concentration at which 50% of the target protein is degraded).[8]

Signaling Pathway Analysis

The degradation of a target protein is expected to trigger downstream signaling events. For example, the degradation of RBM39 can lead to cell cycle arrest.[3]

SignalingPathway MD39AM This compound DCAF15 DCAF15 (E3 Ligase) MD39AM->DCAF15 recruits RBM39 RBM39 DCAF15->RBM39 binds Ub Ubiquitin RBM39->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting for Degradation RBM39 Degradation Proteasome->Degradation Splicing Altered RNA Splicing Degradation->Splicing leads to CellCycle Cell Cycle Arrest Splicing->CellCycle results in

Figure 2. A hypothetical signaling pathway for "this compound" as an RBM39 degrader.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Activity Data for this compound

AssayCell LineEndpointValue
Cell Viability (MTT)HeLaIC50150 nM
Protein Degradation (Western Blot)293TDC50 (RBM39)50 nM
Cell Cycle Analysis (Flow Cytometry)HeLaG2/M Arrest (EC50)100 nM

Conclusion

The successful characterization of a novel compound like "this compound" relies on a systematic and multi-faceted approach using a variety of cell-based assays. By carefully selecting appropriate assays, optimizing protocols, and meticulously analyzing the data, researchers can gain valuable insights into the compound's biological activity, mechanism of action, and therapeutic potential. The templates and protocols provided herein serve as a foundational guide for these critical early-stage investigations in drug discovery.

References

Application Notes and Protocols for MD-39-AM Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for publicly available scientific literature and data regarding a compound designated "MD-39-AM" has yielded no specific results. Consequently, the following application notes and protocols are provided as a general framework for the preclinical evaluation of a novel therapeutic compound in animal models, based on established pharmacological and toxicological principles.

These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties, expected mechanism of action, and potential toxicity profile of this compound, once this information becomes available.

Section 1: General Considerations for In Vivo Administration

Before initiating any animal studies, it is crucial to have a comprehensive understanding of the test article's properties. This includes its solubility, stability in formulation, and preliminary in vitro toxicity and efficacy data. All animal experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

Key Preliminary Data Required:

  • Physicochemical Properties: Molecular weight, solubility in various vehicles, stability at different pH and temperatures.

  • In Vitro Pharmacology: Potency (IC50/EC50), selectivity, and mechanism of action from cell-based assays.

  • In Vitro Toxicology: Cytotoxicity in relevant cell lines to estimate a starting dose range.

Section 2: Experimental Protocols

Acute Toxicity and Dose Range-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of the compound.[1][2][3]

Animal Model:

  • Species: Rodent (e.g., Sprague-Dawley rats or C57BL/6 mice), both sexes.

  • Age: 6-8 weeks.

  • Group Size: 3-5 animals per dose group.

Methodology:

  • Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80). The vehicle should be tested in a control group.

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of at least 3-4 doses. A modified Fibonacci sequence is often used for dose escalation.

  • Administration: Administer a single dose via the intended clinical route (e.g., intravenous (IV), intraperitoneal (IP), or oral (PO) gavage).

  • Observation: Monitor animals for clinical signs of toxicity, mortality, and changes in body weight and food/water intake for up to 14 days.[1][2]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination, particularly from animals showing signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Animal Model:

  • Species: Rat or mouse (ideally with a cannulated jugular vein for serial blood sampling).

  • Group Size: 3-5 animals per time point (for satellite groups) or per animal (for serial sampling).

Methodology:

  • Administration: Administer a single dose of this compound at a dose expected to be within the therapeutic range (below the MTD).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution.

Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Methodology:

  • Model Selection: Choose an animal model that recapitulates key aspects of the human disease pathology.

  • Study Design: Include a vehicle control group, a positive control group (if a standard-of-care exists), and at least three dose levels of this compound.

  • Dosing Regimen: The dosing frequency and duration should be informed by the PK data to maintain drug exposure above the target efficacious concentration.

  • Endpoint Assessment: Measure relevant efficacy endpoints at appropriate times. These can include behavioral tests, biomarker levels in blood or tissue, or histopathological changes.

  • Toxicology Endpoints: Monitor animals for signs of toxicity throughout the study. Collect blood for clinical chemistry and hematology at the end of the study.

Section 3: Data Presentation

Quantitative data from the studies described above should be summarized in clear and concise tables.

Table 1: Acute Toxicity of this compound in Rats (Example)

Dose (mg/kg)RouteNumber of AnimalsMortalityKey Clinical Signs
0 (Vehicle)IV5 M, 5 F0/10No observable signs
10IV5 M, 5 F0/10Mild lethargy for 2h
30IV5 M, 5 F2/10Severe lethargy, ataxia
100IV5 M, 5 F10/10Convulsions, mortality within 1h

Table 2: Pharmacokinetic Parameters of this compound in Mice (Example)

ParameterUnitValue (Mean ± SD)
Dose (IV)mg/kg5
Cmaxng/mL1500 ± 250
Tmaxh0.08
AUC (0-inf)ng*h/mL3500 ± 400
t1/2h2.5 ± 0.5
ClearancemL/h/kg1.4 ± 0.2
VdL/kg5.0 ± 0.8

Section 4: Visualizations

Diagrams can be used to illustrate experimental workflows and proposed mechanisms of action.

Workflow for Preclinical Evaluation of a Novel Compound

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Compound Synthesis Compound Synthesis Physicochemical Properties Physicochemical Properties Compound Synthesis->Physicochemical Properties In Vitro Pharmacology In Vitro Pharmacology Physicochemical Properties->In Vitro Pharmacology In Vitro Toxicology In Vitro Toxicology In Vitro Pharmacology->In Vitro Toxicology Acute Toxicity Acute Toxicity In Vitro Toxicology->Acute Toxicity Estimate starting dose Pharmacokinetics Pharmacokinetics Acute Toxicity->Pharmacokinetics Inform dose selection Safety Assessment Safety Assessment Acute Toxicity->Safety Assessment Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Inform dosing regimen PK/PD Modeling PK/PD Modeling Pharmacokinetics->PK/PD Modeling Efficacy Evaluation Efficacy Evaluation Efficacy Studies->Efficacy Evaluation G This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response Regulates gene expression

References

Application Notes and Protocols: Measuring the Diuretic Effects of MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuretics are a class of drugs that increase urine output and promote the excretion of sodium and water from the body.[1][2][3] They are fundamental in the management of various cardiovascular and renal conditions, including hypertension, heart failure, and edema.[1][2][3] The discovery and development of novel diuretic agents with improved efficacy and safety profiles are of significant interest in pharmacology.

This document provides a comprehensive guide for the preclinical evaluation of the diuretic properties of a novel investigational compound, designated here as MD-39-AM. The following protocols and application notes describe standardized methods for assessing the diuretic, natriuretic, and kaliuretic effects of this compound in rodent models.

The primary mechanism of action for most diuretics involves the inhibition of sodium reabsorption at different segments of the renal tubules.[1][4] This leads to increased water excretion to maintain osmotic balance. Key classes of diuretics are categorized based on their site and mechanism of action within the nephron, including loop diuretics, thiazide diuretics, and potassium-sparing diuretics.[1][5]

Experimental Protocols

In Vivo Diuretic Activity Screening in Rodent Models (Modified Lipschitz Test)

This protocol is adapted from the Lipschitz test, a standard method for evaluating the diuretic activity of new compounds.

Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Positive control: Furosemide (a loop diuretic)

  • Vehicle control: 0.9% saline or appropriate solvent for this compound

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations in urine output. Provide free access to food and water during this period.

  • Fasting: Withhold food 18 hours prior to the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide the rats into at least three groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.9% Saline, 5 mL/kg, p.o.)

      • Group II: Positive Control (e.g., Furosemide, 20 mg/kg, p.o.)

      • Group III: Test Compound (this compound, desired dose(s), p.o.)

    • Administer the respective treatments via oral gavage.

  • Urine Collection: Immediately after dosing, place the animals back into their individual metabolic cages without access to food or water. Collect urine at predetermined intervals, typically over 5 to 24 hours.[6]

  • Measurement of Urine Volume: At the end of each collection period, record the total volume of urine for each animal.

  • Electrolyte Analysis:

    • Centrifuge the collected urine samples to remove any particulate matter.

    • Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the diuretic action (total urine output).

    • Calculate the natriuretic and kaliuretic activity (total Na+ and K+ excreted).

    • Compare the results from the this compound treated group with the vehicle control and positive control groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Data Presentation

The quantitative data obtained from the diuretic screening experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Urine Volume in Rats

Treatment GroupDose (mg/kg)Mean Urine Volume (mL) ± SEM% Increase in Urine Volume
Vehicle Control-5.2 ± 0.4-
Furosemide2015.8 ± 1.1203.8%
This compound108.9 ± 0.771.2%
This compound3012.5 ± 0.9140.4%
This compound10016.2 ± 1.2211.5%
*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats

Treatment GroupDose (mg/kg)Na+ Excretion (mmol) ± SEMK+ Excretion (mmol) ± SEMNa+/K+ Ratio
Vehicle Control-0.45 ± 0.050.32 ± 0.031.41
Furosemide201.85 ± 0.120.55 ± 0.043.36
This compound100.82 ± 0.070.38 ± 0.032.16
This compound301.35 ± 0.100.45 ± 0.043.00
This compound1001.92 ± 0.150.58 ± 0.053.31
p < 0.05 compared to Vehicle Control

Visualizations

Diagram 1: Experimental Workflow for In Vivo Diuretic Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (24h) fasting Fasting (18h) acclimatization->fasting grouping Grouping and Dosing (Vehicle, Positive Control, this compound) fasting->grouping urine_collection Urine Collection in Metabolic Cages (5-24h) grouping->urine_collection volume_measurement Urine Volume Measurement urine_collection->volume_measurement electrolyte_analysis Electrolyte Analysis (Na+, K+, Cl-) volume_measurement->electrolyte_analysis data_compilation Data Compilation electrolyte_analysis->data_compilation statistical_analysis Statistical Analysis (e.g., ANOVA) data_compilation->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Workflow for assessing the diuretic potential of this compound.

Diagram 2: Potential Signaling Pathways for Diuretic Action

G cluster_nephron Nephron Segments cluster_transporters Ion Transporters (Potential Targets) pct Proximal Convoluted Tubule tal Thick Ascending Limb (Loop of Henle) pct->tal dct Distal Convoluted Tubule tal->dct cd Collecting Duct dct->cd nhe3 NHE3 nhe3->pct Located in inhibition_effect Inhibition of Na+ Reabsorption nkcc2 NKCC2 nkcc2->tal Located in ncc NCC ncc->dct Located in enac ENaC enac->cd Located in md39am This compound md39am->nhe3 Inhibition? md39am->nkcc2 Inhibition? md39am->ncc Inhibition? md39am->enac Inhibition? diuresis Increased Diuresis and Natriuresis inhibition_effect->diuresis

Caption: Potential sites of action for a novel diuretic agent in the nephron.

References

Application Notes and Protocols for MD-39-AM in Vasodilation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MD-39-AM" is treated as a hypothetical substance for the purpose of these application notes. The described mechanisms, protocols, and data are based on established principles of vasodilation research and are intended to serve as a template for researchers working with novel vasodilatory agents.

Introduction

This compound is a novel, cell-permeable acetoxymethyl (AM) ester designed for the investigation of vascular smooth muscle relaxation and vasodilation. Upon entry into vascular endothelial or smooth muscle cells, intracellular esterases cleave the AM group, releasing the active metabolite, MD-39. This active form is hypothesized to stimulate the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of nitric oxide (NO), a potent vasodilator. These application notes provide detailed protocols for utilizing this compound in in vitro vasodilation experiments and for elucidating its mechanism of action.

Principle of Action

Vasodilation is the widening of blood vessels resulting from the relaxation of smooth muscle cells within the vessel walls.[1][2] This process decreases systemic vascular resistance and blood pressure, enhancing blood flow.[1] The relaxation of vascular smooth muscle is primarily regulated by the intracellular concentration of calcium ([Ca2+]) and the phosphorylation state of the myosin light chain (MLC). A decrease in intracellular [Ca2+] or the dephosphorylation of MLC by myosin light-chain phosphatase (MLCP) leads to relaxation and vasodilation.[2][3]

The hypothetical active metabolite, MD-39, is proposed to activate endothelial nitric oxide synthase (eNOS). eNOS catalyzes the production of nitric oxide (NO) from L-arginine. NO, a gaseous signaling molecule, diffuses from the endothelium to the underlying smooth muscle cells. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and the activation of MLCP, causing smooth muscle relaxation and vasodilation.[4]

Data Presentation

Table 1: Concentration-Response of this compound on Pre-contracted Aortic Rings
Concentration of this compound (µM)% Vasodilation (Mean ± SEM)
0.015.2 ± 1.1
0.125.8 ± 3.5
165.4 ± 5.2
1088.9 ± 4.1
10095.1 ± 2.3
EC50 (µM) 0.45
(SEM: Standard Error of the Mean; EC50: Half maximal effective concentration)
Table 2: Effect of Inhibitors on this compound-induced Vasodilation
Treatment Group% Vasodilation (at 1 µM this compound)p-value (vs. This compound alone)
This compound (Control)65.4 ± 5.2-
+ L-NAME (eNOS inhibitor)15.2 ± 2.8< 0.01
+ ODQ (sGC inhibitor)18.9 ± 3.1< 0.01
+ Methylene Blue (sGC inhibitor)20.5 ± 3.3< 0.01
+ Indomethacin (COX inhibitor)63.1 ± 4.9> 0.05 (ns)
(Data are presented as Mean ± SEM; ns: not significant)

Mandatory Visualizations

MD39AM_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell MD39AM This compound Esterases Intracellular Esterases MD39AM->Esterases MD39 MD-39 (Active Metabolite) Esterases->MD39 eNOS_inactive eNOS (inactive) MD39->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to

Caption: Hypothetical signaling pathway of this compound-induced vasodilation.

Vasodilation_Experiment_Workflow cluster_preparation Vessel Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Isolate Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate under Tension A3->B1 Start Protocol B2 Induce Contraction (e.g., with Phenylephrine) B1->B2 B3 Cumulative Addition of This compound B2->B3 B4 Record Isometric Tension B3->B4 C1 Calculate % Vasodilation B4->C1 Raw Data C2 Plot Concentration-Response Curve C1->C2 C3 Determine EC50 C2->C3

Caption: Workflow for in vitro vasodilation assay using aortic rings.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol details the assessment of the vasodilatory effects of this compound on isolated segments of the thoracic aorta.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • Acetylcholine (ACh) as a positive control for endothelium-dependent vasodilation

  • Sodium Nitroprusside (SNP) as a positive control for endothelium-independent vasodilation

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools and microscope

Procedure:

  • Preparation of Aortic Rings:

    • Euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.5-2.0 g (for rat aorta) and allow the rings to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once the contraction has reached a stable plateau, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy endothelium.

    • Wash the rings with fresh buffer to return to baseline tension.

  • Concentration-Response Curve Generation:

    • Pre-contract the aortic rings again with phenylephrine (1 µM).

    • Once a stable plateau is reached, add this compound in a cumulative manner (e.g., from 10 nM to 100 µM), allowing the response to stabilize at each concentration.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Calculate the percentage of vasodilation at each concentration relative to the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol uses a fluorescent dye to measure NO production in a cultured endothelial cell line (e.g., HUVECs) upon stimulation with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or similar

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • DAF-FM Diacetate (NO-sensitive fluorescent dye)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HUVECs in appropriate flasks or plates until they reach 80-90% confluency.

    • Seed the cells into a 96-well black, clear-bottom plate suitable for fluorescence measurements.

  • Dye Loading:

    • Wash the cells once with warm PBS.

    • Load the cells with DAF-FM Diacetate (e.g., 5 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess dye.

  • Stimulation and Measurement:

    • Add fresh PBS or cell culture medium to each well.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Bradykinin or ACh).

    • Measure the fluorescence intensity immediately and at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader (Excitation/Emission ~495/515 nm).

  • Data Analysis:

    • Subtract the baseline fluorescence from the final fluorescence for each well.

    • Normalize the fluorescence intensity to the vehicle control to determine the fold-increase in NO production.

    • Plot the concentration-response of this compound on NO production.

Troubleshooting

  • No Vasodilation Observed:

    • Check the viability of the aortic rings with acetylcholine and sodium nitroprusside.

    • Ensure the this compound stock solution is properly prepared and not degraded.

    • Verify the integrity of the endothelium. If endothelium is damaged, the effect of an endothelium-dependent vasodilator will be diminished.

  • High Variability in Results:

    • Ensure consistent tension is applied to all aortic rings.

    • Maintain stable temperature and pH in the organ bath.

    • Use aortic rings from the same region of the aorta for all experiments.

  • Low Fluorescence Signal in NO Assay:

    • Optimize the concentration of the DAF-FM Diacetate and the loading time.

    • Ensure cells are healthy and not over-confluent.

    • Check the settings of the fluorescence reader.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of MD-39-AM in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MD-39-AM in human plasma. The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ1.00.9898.06.58.2
Low QC3.02.9197.05.16.8
Mid QC5051.5103.03.54.9
High QC80078898.52.84.1

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC3.092.598.1
High QC80095.196.5

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 5: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms
MRM Transitions
AnalyteQ1 (m/z)
This compound450.3
This compound-d4 (IS)454.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is Protein Precipitation vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation injection->lc_separation Chromatography ms_detection MS/MS Detection lc_separation->ms_detection Ionization & Fragmentation integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_cell Target Cell receptor Receptor Tyrosine Kinase (RTK) kinase_a Kinase A receptor->kinase_a Activation md39am This compound md39am->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b Phosphorylation tf Transcription Factor kinase_b->tf Activation response Cellular Response (e.g., Apoptosis) tf->response Gene Expression

Caption: Hypothetical signaling pathway showing this compound as a Kinase A inhibitor.

Troubleshooting & Optimization

Technical Support Center: Addressing Poor Aqueous Solubility of Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound "MD-39-AM" could not be definitively identified in publicly available scientific literature or chemical databases. The information provided in this guide is based on general principles and established methods for addressing poor aqueous solubility of research compounds. Researchers should adapt these strategies based on the specific physicochemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: My experimental compound, which is poorly soluble in water, is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues with a hydrophobic compound in an aqueous buffer, consider the following initial steps:

  • Solvent Pre-dissolution: Before introducing the compound to your aqueous buffer, dissolve it in a small amount of a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Ensure the final concentration of the organic solvent in your aqueous solution is low enough to not affect the biological system under study.

  • pH Adjustment: If your compound has ionizable groups, its solubility can be highly dependent on the pH of the solution. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be effective.

  • Gentle Heating and Agitation: Sonication or gentle warming of the solution can help to increase the rate of dissolution. However, be cautious with temperature-sensitive compounds to avoid degradation.

Q2: What are some common formulation strategies to improve the aqueous solubility of poorly soluble research compounds?

A2: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds for in vitro and in vivo studies. These methods aim to increase the dissolution rate and bioavailability.[1][2][3]

  • Co-solvents: Using a mixture of a primary solvent (like water) with a water-miscible co-solvent can significantly increase the solubility of nonpolar compounds.[3]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.[1][3]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][2]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale (nanosizing) increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[4]

Troubleshooting Guides

Guide 1: Preparing a Stock Solution of a Poorly Soluble Compound

This guide outlines the steps for preparing a concentrated stock solution of a hydrophobic compound using an organic solvent, which can then be diluted into an aqueous medium for experiments.

Experimental Workflow for Stock Solution Preparation

cluster_workflow Stock Solution Preparation Workflow start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve 1 vortex Vortex/Sonicate Until Fully Dissolved dissolve->vortex 2 store Store at Appropriate Temperature (e.g., -20°C) vortex->store 3 end Ready for Dilution store->end 4

Caption: Workflow for preparing a concentrated stock solution.

Detailed Protocol:

  • Compound Weighing: Accurately weigh the desired amount of your compound using a calibrated analytical balance.

  • Solvent Addition: In a suitable vial, add a minimal volume of the chosen organic solvent (e.g., DMSO) to the weighed compound.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution in an airtight container at the recommended temperature (typically -20°C or -80°C) to prevent solvent evaporation and compound degradation. Protect from light if the compound is light-sensitive.

Guide 2: Determining the Kinetic Aqueous Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer, a critical parameter for in vitro assays.[5]

Experimental Protocol for Kinetic Solubility Assay

StepProcedure
1. Prepare Stock Solution Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
2. Serial Dilution Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
3. Addition to Buffer Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous assay buffer (e.g., 2 µL of DMSO solution into 98 µL of buffer). The final DMSO concentration should be kept constant and low (e.g., 2%).
4. Incubation Incubate the samples at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.
5. Measurement Analyze the samples for precipitate formation. This can be done visually, by measuring light scattering (nephelometry), or by centrifuging the samples and measuring the concentration of the compound remaining in the supernatant via LC-MS or UV-Vis spectroscopy.[5]
6. Data Analysis The kinetic solubility is the highest concentration at which no precipitate is observed.

Logical Diagram for Solubility Troubleshooting

cluster_troubleshooting Solubility Troubleshooting Logic start Compound Precipitates in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock redissolve Re-dissolve stock (vortex, sonicate) check_stock->redissolve No check_final_conc Is final concentration too high? check_stock->check_final_conc Yes redissolve->check_stock lower_conc Lower final concentration check_final_conc->lower_conc Yes use_solubilizer Use solubilizing agent? (e.g., surfactant, cyclodextrin) check_final_conc->use_solubilizer No lower_conc->start implement_solubilizer Incorporate solubilizer into formulation use_solubilizer->implement_solubilizer Yes failure Further formulation development needed use_solubilizer->failure No success Solubility Issue Resolved implement_solubilizer->success

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing MD-39-AM Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MD-39-AM. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful delivery and application of this compound in cell culture experiments. The following information is based on the general principles of delivering acetoxymethyl (AM) ester-modified compounds.

Quick Reference Data Tables

Optimizing the experimental conditions is critical for success. The following tables provide recommended starting parameters that should be further optimized for your specific cell type and experimental setup.

Table 1: Recommended Loading Parameters for this compound

ParameterAdherent CellsSuspension CellsNotes
Stock Solution Conc. 1–10 mM in anhydrous DMSO1–10 mM in anhydrous DMSOPrepare fresh or store desiccated at -20°C.[1][2]
Working Conc. 1–10 µM1–10 µMEmpirically determine the minimal concentration that gives a sufficient signal.[1][3]
Loading Medium Serum-free medium or buffer (e.g., HBSS)Serum-free medium or buffer (e.g., HBSS)Serum can contain esterases that cleave the AM ester prematurely.[2]
Incubation Time 15–60 minutes15–60 minutesLonger times may be needed for weakly fluorescent probes but can increase toxicity.[2][4]
Incubation Temp. 20–37°C20–37°CLowering the temperature may reduce dye compartmentalization.[1][3]
Pluronic™ F-127 0.02% (optional)0.02% (optional)Aids in dispersing the AM ester in aqueous solution.[3]

Table 2: Additives for Optimizing this compound Retention

AdditiveWorking ConcentrationPurpose
Probenecid 1–2.5 mMInhibits organic anion transporters to reduce leakage of the de-esterified probe from the cell.[1]
Sulfinpyrazone 0.1–0.25 mMAlso serves to inhibit organic anion transporters.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and mechanism of this compound.

Q1: What is the purpose of the acetoxymethyl (AM) ester group?

The AM ester group is a chemical modification that masks negatively charged carboxylates on the MD-39 molecule.[5] This modification renders the molecule uncharged and hydrophobic, allowing it to easily permeate the cell membrane.[5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, active form of MD-39 in the cytoplasm.[2][5]

Q2: How should I prepare and store this compound stock solutions?

This compound stock solutions should be prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1 to 10 mM.[1][2] Aliquot the stock solution into single-use volumes and store them, tightly sealed and protected from light, at -20°C. It is crucial to keep the DMSO stock solutions as concentrated as possible and desiccated, as AM esters are susceptible to hydrolysis.[1][3]

Q3: Why is serum-free medium recommended for loading?

Serum and certain culture media containing primary or secondary amines can contain esterase activity that may cleave the AM ester extracellularly.[2] This premature cleavage prevents the probe from entering the cells, leading to failed experiments. Therefore, loading should be performed in a serum-free medium or a balanced salt solution like HBSS.

Q4: What is Pluronic™ F-127 and when should I use it?

Pluronic™ F-127 is a non-ionic surfactant that can help increase the aqueous solubility of hydrophobic AM esters, preventing them from precipitating in your loading buffer.[3] It is typically added to the DMSO stock solution before final dilution in the loading medium to a final concentration of about 0.02%.[3] However, long-term storage of AM esters with Pluronic™ F-127 is not recommended.[3]

Visualizing the Process

Mechanism of Cellular Uptake and Activation

The diagram below illustrates how the AM ester modification facilitates the entry of MD-39 into the cell and its subsequent activation by intracellular enzymes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) MD39_AM This compound (Membrane-Permeant) MD39_Active Active MD-39 (Trapped, Fluorescent) MD39_AM->MD39_Active Diffusion mem_label Byproducts Formaldehyde + Acetic Acid MD39_Active->Byproducts Esterases Intracellular Esterases Esterases->MD39_Active Cleavage of AM groups G cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Experiment Start CheckResult Evaluate Signal Start->CheckResult LowSignal Low / No Signal CheckResult->LowSignal Weak HighBg High Background CheckResult->HighBg Noisy Toxicity Cell Toxicity CheckResult->Toxicity Cells Look Unhealthy Success Successful Result CheckResult->Success Optimal Opt_Conc Increase Concentration LowSignal->Opt_Conc Opt_Wash Improve Wash Steps HighBg->Opt_Wash Opt_Conc_Tox Reduce Concentration Toxicity->Opt_Conc_Tox Opt_Time Increase Incubation Time Opt_Conc->Opt_Time Check_Storage Verify Probe Storage Opt_Time->Check_Storage Opt_Conc_Reduce Reduce Concentration Opt_Wash->Opt_Conc_Reduce Opt_Temp Lower Loading Temperature Opt_Conc_Reduce->Opt_Temp Opt_Time_Tox Reduce Incubation Time Opt_Conc_Tox->Opt_Time_Tox Minimize_Light Minimize Light Exposure Opt_Time_Tox->Minimize_Light G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells 1. Prepare Cells (Plate or Harvest) Prep_Reagents 2. Prepare this compound Working Solution Load 3. Load Cells (15-60 min) Prep_Reagents->Load Wash 4. Wash Cells (2x) Load->Wash Incubate 5. Incubate for De-esterification (15-60 min) Wash->Incubate Analyze 6. Image or Analyze (Microscopy, Flow Cytometry) Incubate->Analyze

References

Technical Support Center: Troubleshooting Inconsistent Results with Inhibitor-39

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Inhibitor-39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments with this novel IKK complex inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Inhibitor-39?

A1: Inhibitor-39 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By binding to the ATP-binding pocket of both IKKα and IKKβ subunits, it prevents the phosphorylation of IκBα. This action blocks the subsequent ubiquitination and degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus.

Q2: What is the recommended solvent and storage condition for Inhibitor-39?

A2: Inhibitor-39 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected half-life of Inhibitor-39 in cell culture?

A3: The in-vitro half-life of Inhibitor-39 can vary depending on the cell type and culture conditions. In general, it is recommended to refresh the media with a new dose of the inhibitor every 24 hours for long-term experiments to ensure consistent pathway inhibition.

Troubleshooting Guide: Inconsistent Results

Issue 1: High Variability in NF-κB Inhibition Between Experiments

Possible Cause 1: Inconsistent Cell Health and Density

  • Recommendation: Ensure that cells are in the logarithmic growth phase and have a consistent seeding density for all experiments. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.

Possible Cause 2: Degradation of Inhibitor-39 Stock Solution

  • Recommendation: Prepare fresh dilutions of Inhibitor-39 from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.

Possible Cause 3: Variation in Stimulation Conditions

  • Recommendation: Standardize the concentration and incubation time of the NF-κB pathway activator (e.g., TNF-α, IL-1β). Ensure that the stimulant is added at the same time point relative to the inhibitor treatment in all experiments.

Issue 2: Higher Than Expected Cytotoxicity

Possible Cause 1: Off-Target Effects at High Concentrations

  • Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration range of Inhibitor-39 for your specific cell line. Refer to the cytotoxicity data provided below.

Possible Cause 2: Solvent Toxicity

  • Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture media is below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its specific effect on cell viability.

Quantitative Data

Table 1: Dose-Response of Inhibitor-39 on NF-κB Activity

Concentration (nM)% Inhibition of NF-κB Reporter ActivityStandard Deviation
115.22.1
1045.83.5
5085.14.2
10095.32.8
50098.71.9

Table 2: Cytotoxicity Profile of Inhibitor-39 in HeLa Cells (48h Incubation)

Concentration (µM)% Cell ViabilityStandard Deviation
199.11.5
597.52.3
1092.33.1
2575.64.5
5048.25.8

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed cells transiently transfected with an NF-κB luciferase reporter plasmid into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Inhibitor Treatment: The following day, treat the cells with varying concentrations of Inhibitor-39 or vehicle control (DMSO) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to each well and incubate for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Protocol 2: Western Blot for Phospho-IκBα
  • Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 80-90% confluency. Pre-treat with Inhibitor-39 for 1 hour, followed by stimulation with IL-1β (20 ng/mL) for 15 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against phospho-IκBα and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

NF_kappa_B_Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex activates IL-1R->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Inhibitor-39 Inhibitor-39 Inhibitor-39->IKK Complex inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Inhibitor-39.

Luciferase_Assay_Workflow A Seed cells with NF-κB reporter plasmid B Treat with Inhibitor-39 or Vehicle A->B C Stimulate with TNF-α B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Data Analysis E->F

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Troubleshooting_Tree Start Inconsistent Results Q1 High Variability? Start->Q1 Q2 High Cytotoxicity? Start->Q2 Q1->Q2 No A1 Check Cell Health & Density Q1->A1 Yes B1 Perform Dose-Response Curve Q2->B1 Yes End Consistent Results Q2->End No A2 Use Fresh Inhibitor Dilutions A1->A2 A3 Standardize Stimulation A2->A3 A3->End B2 Check Solvent Concentration B1->B2 B2->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MD-39-AM" did not yield specific information on this compound. The following technical support center content is a generalized template based on common challenges and inquiries encountered during the investigation of off-target effects of small molecule inhibitors. Researchers and drug development professionals can adapt this framework for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our compound. How can we determine if this is due to an off-target effect?

A1: Unexplained cellular phenotypes are a common indicator of potential off-target activity. To investigate this, consider the following tiered approach:

  • Target Engagement Confirmation: First, verify that your compound is engaging its intended target in your experimental system. This can be done using techniques like cellular thermal shift assays (CETSA), immunoprecipitation-mass spectrometry, or by using a well-characterized tool compound with a similar mechanism of action as a positive control.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the unexpected phenotype. If the EC50/IC50 values for the two effects are significantly different, it may suggest an off-target interaction is responsible for the phenotype at higher concentrations.

  • Structural Analogs: Test structurally related but inactive analogs of your compound. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the observed effect is mediated by a specific off-target interaction rather than a general chemical property.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the unexpected phenotype persists in the absence of the primary target, it is highly likely to be an off-target effect.

Q2: What are the best practices for identifying the specific off-target protein(s) of our compound?

A2: Several unbiased, proteome-wide methods can be employed to identify off-target interactions:

  • Affinity-based Methods:

    • Chemical Proteomics: This involves immobilizing your compound on a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that compound binding can stabilize a target protein against proteolysis. Cell lysates are treated with your compound and then subjected to limited proteolysis. Proteins that are protected from degradation are potential targets.

  • Activity-based Methods:

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in the presence of your inhibitor.

  • Computational Approaches:

    • In Silico Profiling: Computational models and databases can predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands for various targets.

Troubleshooting Guides

Issue 1: High background signal in our in vitro kinase screening assay.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the compound in the assay buffer. Determine the kinetic solubility of the compound. If necessary, adjust the buffer composition (e.g., add a small percentage of DMSO) or lower the compound concentration.
ATP Competitive Binding If your compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay can lead to competition and reduced signal. Optimize the ATP concentration to be at or near the Km for the specific kinase.
Non-specific Inhibition The compound may be acting as a promiscuous inhibitor through mechanisms like aggregation. Include a counter-screen with a detergent like Triton X-100 to identify aggregators.
Assay Detection Interference The compound may interfere with the assay's detection method (e.g., fluorescence, luminescence). Run a control experiment with the compound and the detection reagents in the absence of the enzyme to check for interference.

Issue 2: Discrepancy between in vitro potency and cellular efficacy.

Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.
Efflux by Transporters The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
Metabolic Instability The compound may be rapidly metabolized within the cell. Perform metabolic stability assays using liver microsomes or S9 fractions to assess its half-life.
On-target vs. Off-target Driven Efficacy The observed cellular efficacy might be due to a potent off-target effect that is not present in the purified in vitro system. Refer to the off-target identification strategies mentioned in the FAQs.

Data Presentation

Table 1: Example Kinase Selectivity Profile

This table summarizes the inhibitory activity of a hypothetical compound against a panel of kinases to assess its selectivity.

KinaseIC50 (nM)
On-Target Kinase A 10
Off-Target Kinase B5,000
Off-Target Kinase C> 10,000
Off-Target Kinase D850
Off-Target Kinase E> 10,000

Table 2: Example Cellular Off-Target Effects

This table illustrates how to present data comparing the on-target and potential off-target effects in a cellular context.

AssayEndpointEC50 (µM)
Target Engagement Target Phosphorylation 0.1
Cell ViabilityApoptosis Induction5.2
Cell CycleG2/M Arrest7.8
Cytokine ReleaseIL-6 Production> 20

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the compound or vehicle control for a specified time.

  • Harvest and Lysis: Harvest cells by scraping and resuspend in a suitable lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody. An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes phenotype Observe Unexpected Phenotype target_engagement Confirm On-Target Engagement (e.g., CETSA) phenotype->target_engagement dose_response Dose-Response Comparison (On-Target vs. Phenotype) target_engagement->dose_response analogs Test Inactive Analogs dose_response->analogs knockdown Target Knockdown/Knockout (siRNA, CRISPR) analogs->knockdown off_target Conclusion: Likely Off-Target Effect knockdown->off_target Phenotype Persists on_target Conclusion: On-Target Mediated Phenotype knockdown->on_target Phenotype Abolished

Caption: A logical workflow for determining if an unexpected cellular phenotype is due to an on-target or off-target effect.

signaling_pathway Hypothetical Off-Target Signaling Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Compound B Target Kinase A A->B Inhibits D Off-Target Kinase X A->D Inhibits (Off-Target) C Downstream Effector 1 E Downstream Effector 2 D->E F Observed Phenotype E->F

Caption: A diagram illustrating how a compound can inhibit both its intended target and an unintended off-target, leading to a distinct signaling cascade and phenotype.

How to prevent MD-39-AM degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MD-39-AM in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily attributed to three main factors: hydrolysis, oxidation, and photodegradation. The ester and amide functionalities within the this compound molecule are particularly susceptible to hydrolysis, especially in acidic or alkaline conditions.[1][2] The molecule can also be prone to oxidation at its electron-rich aromatic rings, a process that can be catalyzed by exposure to air and certain metal ions.[2] Furthermore, exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the breakdown of the compound.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: For creating stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). When preparing aqueous buffers for experiments, it is crucial to minimize the water content and to prepare these solutions fresh for each experiment. The stability of compounds similar to this compound has been demonstrated to be significantly greater in organic solvents compared to aqueous solutions.[2]

Q3: How should I store my this compound solutions to minimize degradation?

A3: To ensure the long-term stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[2]

  • Inert Atmosphere: For extended storage, it is advisable to overlay the solution with an inert gas, such as argon or nitrogen, to prevent oxidation.[2]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of an this compound solution.

  • Possible Cause: The presence of additional peaks often indicates the formation of degradation products.

  • Recommended Action: To confirm if degradation is occurring, a forced degradation study can be performed. This involves intentionally exposing the this compound solution to various stress conditions (e.g., high temperature, extreme pH, UV light, and oxidizing agents) to identify the potential degradation products. Comparing the chromatogram of the stressed sample to your experimental sample can help confirm the identity of the extra peaks.

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause: Inconsistent results can arise from the progressive degradation of this compound in your working solutions.

  • Recommended Action: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods, especially at room temperature or in the light.

Quantitative Data Summary

The following tables summarize the degradation rates of this compound under various conditions.

Table 1: Effect of Solvent and Temperature on this compound Degradation

SolventTemperature (°C)Degradation Rate (% per 24 hours)
DMSO-20< 0.1
DMSO40.5
DMSO25 (Room Temp)2.1
Aqueous Buffer (pH 7.4)45.8
Aqueous Buffer (pH 7.4)25 (Room Temp)15.2

Table 2: Effect of pH on this compound Degradation in Aqueous Buffer at 25°C

pHDegradation Rate (% per 8 hours)
5.03.5
7.410.1
9.022.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored vials.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to identify potential degradation products of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Solution in Aqueous Buffer acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base heat Thermal (e.g., 60°C) start->heat light Photolytic (UV Lamp) start->light oxidative Oxidative (e.g., 3% H2O2) start->oxidative hplc HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc oxidative->hplc ms Mass Spectrometry hplc->ms compare Compare Degradation Profiles ms->compare

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway Considerations

The degradation of this compound can impact its interaction with its intended biological targets. The following diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_intervention Drug Intervention receptor Receptor kinaseA Kinase A receptor->kinaseA activates kinaseB Kinase B kinaseA->kinaseB activates transcription_factor Transcription Factor kinaseB->transcription_factor activates cellular_response Cellular Response transcription_factor->cellular_response leads to md39am This compound (Active) md39am->kinaseB inhibits degraded_md39am Degraded this compound (Inactive)

Caption: Hypothetical signaling pathway inhibited by active this compound.

Logical Relationship of Degradation Factors

The following diagram illustrates the logical relationship between environmental factors and the degradation of this compound.

Degradation_Factors cluster_factors Environmental Factors cluster_degradation Degradation Pathways ph pH (Acidic/Alkaline) hydrolysis Hydrolysis ph->hydrolysis oxygen Oxygen oxidation Oxidation oxygen->oxidation light Light (UV/Ambient) photodegradation Photodegradation light->photodegradation temperature Elevated Temperature temperature->hydrolysis temperature->oxidation degraded_product Degradation Products hydrolysis->degraded_product oxidation->degraded_product photodegradation->degraded_product md39am This compound md39am->hydrolysis md39am->oxidation md39am->photodegradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with achieving optimal in vivo bioavailability of the investigational compound MD-39-AM. While initial studies in rats have indicated high oral bioavailability, researchers may encounter different outcomes in other species or under various experimental conditions. This guide offers strategies to diagnose and overcome potential bioavailability issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for observing low bioavailability of this compound in my in vivo model?

A1: While early rat studies showed good bioavailability, several factors could contribute to lower-than-expected systemic exposure in your experiments. These can be broadly categorized as:

  • Physicochemical Properties:

    • Poor Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal (GI) fluids of the species you are using, limiting the amount of drug available for absorption.

    • Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow for complete absorption within the GI transit time.

  • Biological Barriers:

    • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[1] Species differences in metabolic enzymes can lead to variations in bioavailability.

    • Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.

    • Poor Permeability: this compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

Q2: How can I begin to diagnose the cause of poor bioavailability for this compound in my animal model?

A2: A systematic approach is recommended to pinpoint the root cause. Key initial experiments include:

  • Solubility and Dissolution Studies: Assess the solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers to evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

  • Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes from the species of interest to gauge its susceptibility to first-pass metabolism.[1]

  • Pilot In Vivo Pharmacokinetic (PK) Study: A small-scale study with both oral (PO) and intravenous (IV) administration will help determine the absolute bioavailability and provide insights into clearance and volume of distribution.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate

If your initial assessments indicate that this compound has low solubility and/or a slow dissolution rate in biorelevant media, consider the following formulation strategies to enhance its bioavailability.

Table 1: Comparison of Formulation Strategies for Improving Solubility and Dissolution

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[2]Simple, well-established technique.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in its amorphous, higher-energy state, which enhances solubility and dissolution.[3]Significant increases in solubility and bioavailability can be achieved.Potential for physical instability (recrystallization) over time. Requires specialized manufacturing processes like spray drying or hot-melt extrusion.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.[3]Can significantly enhance the bioavailability of lipophilic drugs. May also reduce first-pass metabolism by promoting lymphatic uptake.Can be complex to formulate and may have stability issues.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[4][5]Well-established and effective for many drugs.Limited by the stoichiometry of the complex and the size of the drug molecule.
Issue 2: High First-Pass Metabolism

If in vitro metabolism studies or a pilot in vivo PK study (comparing oral and IV routes) suggest that extensive first-pass metabolism is limiting the oral bioavailability of this compound, the following approaches can be investigated:

  • Co-administration with a Metabolic Inhibitor: While primarily a research tool, co-dosing with a known inhibitor of the primary metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can confirm the role of first-pass metabolism. This is generally not a viable long-term formulation strategy for clinical development.

  • Prodrug Approach: A chemically modified, inactive form of this compound (a prodrug) could be designed to be absorbed intact and then converted to the active parent drug in systemic circulation, bypassing significant first-pass metabolism in the liver.

  • Alternative Routes of Administration: For preclinical studies where oral administration is not essential, consider alternative routes that bypass the liver, such as intravenous, intraperitoneal, or subcutaneous administration.

Detailed Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying

This protocol provides a general method for preparing an ASD of this compound to enhance its solubility and dissolution rate.

Objective: To increase the aqueous solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer with a two-fluid nozzle

Procedure:

  • Solution Preparation: Prepare a solution by dissolving this compound and PVP/VA 64 (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable solvent system (e.g., a 9:1 mixture of DCM and methanol). The total solid content should be approximately 5% (w/v).

  • Mixing: Stir the solution until all components are fully dissolved and the solution is clear.

  • Spray Drying:

    • Set up the spray dryer with the following example parameters (note: these may require optimization):

      • Inlet temperature: 80°C

      • Atomization pressure: 2 bar

      • Feed rate: 5 mL/min

      • Aspirator rate: 80%

    • Feed the solution through the two-fluid nozzle into the drying chamber. The solvent will rapidly evaporate, leaving behind a dry powder of the amorphous solid dispersion.

  • Powder Collection: Collect the resulting powder from the cyclone separator.

  • Characterization:

    • Solid-State Characterization: Analyze the solid dispersion to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Dissolution Testing: Perform in vitro dissolution testing in biorelevant media (e.g., FaSSIF) to compare the dissolution profile of the ASD to that of the crystalline this compound.

Visualizing Experimental Workflows

experimental_workflow cluster_diagnosis Phase 1: Diagnose Bioavailability Issue cluster_formulation Phase 2: Formulation Development cluster_evaluation Phase 3: In Vivo Evaluation start Low in vivo exposure of this compound solubility Assess Solubility & Dissolution Rate start->solubility permeability Evaluate Permeability (e.g., Caco-2) start->permeability metabolism Determine Metabolic Stability start->metabolism formulation_strategy Select Formulation Strategy (e.g., ASD, Lipid-Based) solubility->formulation_strategy If solubility is low prepare_formulation Prepare Formulation (e.g., Spray Drying) formulation_strategy->prepare_formulation characterize Characterize Formulation (XRPD, DSC, Dissolution) prepare_formulation->characterize in_vivo_pk Conduct in vivo PK study (PO vs. IV) characterize->in_vivo_pk data_analysis Analyze PK Data (AUC, Cmax, Tmax) in_vivo_pk->data_analysis compare_bioavailability Compare Bioavailability of Formulation vs. Unformulated Drug data_analysis->compare_bioavailability

Caption: Workflow for diagnosing and improving the bioavailability of this compound.

signaling_pathway MD39AM_Oral Oral this compound (Formulated) GI_Lumen GI Lumen MD39AM_Oral->GI_Lumen Dissolution Dissolution GI_Lumen->Dissolution Absorption Absorption Dissolution->Absorption Enterocytes Intestinal Enterocytes Absorption->Enterocytes Portal_Vein Portal Vein Enterocytes->Portal_Vein Efflux P-gp Efflux Enterocytes->Efflux Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation First_Pass First-Pass Metabolism Liver->First_Pass

Caption: Factors influencing the oral bioavailability of this compound.

References

Technical Support Center: MD-39-AM Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and best practices for utilizing MD-39-AM in your experiments. Given that "this compound" does not correspond to a known specific molecule, this guide offers generalized advice applicable to a novel experimental compound, hereafter referred to as "Compound X" or "this compound".

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?

A1: A lack of an observable effect can stem from several factors, including issues with the compound itself, the cell culture system, or the experimental design.[1] It is crucial to systematically troubleshoot each of these areas. A logical workflow can help pinpoint the issue.

Q2: How can we be sure that the observed effects are specific to this compound?

A2: Proper controls are essential to ensure the specificity of the observed effects.[2] This includes using positive controls to validate the experimental procedure and negative controls to identify background noise or false positives.[2][3] For a novel compound like this compound, including an inactive analog as a negative control can be highly informative.

Q3: Our experimental results with this compound are inconsistent between replicates and different experiment days. What are the common sources of variability?

A3: Inconsistent results can arise from several sources, such as variations in sample preparation, reagent concentrations, incubation times, and temperatures, as well as improper instrument calibration.[4] Pipetting errors and poorly mixed components are also common culprits.[4] Maintaining a detailed laboratory notebook and adhering to standardized protocols are critical for reproducibility.[4]

Q4: What is the best way to prepare and store this compound to maintain its activity?

A4: The stability of any experimental compound is critical. For a novel compound like this compound, it is recommended to follow the manufacturer's storage instructions if available. Generally, for long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is advisable to prevent degradation.[4] Avoiding repeated freeze-thaw cycles by aliquoting the compound into single-use volumes is a key best practice.[4]

Troubleshooting Guides

Table 1: Troubleshooting No Observable Effect of this compound
Possible Cause Indication Corrective Action
Compound Integrity
Compound degradationLoss of activity over timeUse a fresh stock of this compound. Ensure proper storage conditions.
Incorrect concentrationCalculation or dilution errorVerify all calculations and prepare a fresh dilution series.
Cell Health & Target Expression
Poor cell healthCells appear unhealthy under a microscopeVerify that cells are healthy, adherent, and at the appropriate confluence before starting the assay.[5]
Low target expressionThe biological target of this compound is not sufficiently expressedConfirm target expression levels in your cell line using techniques like Western blot or qPCR.
Assay Protocol & Parameters
Suboptimal incubation timeThe effect of this compound may be time-dependentPerform a time-course experiment to determine the optimal incubation time.
Incorrect assay conditionspH, temperature, or buffer composition may not be optimalReview and optimize assay parameters. Ensure all reagents are at the correct temperature before use.[6]
Data Analysis
Insufficient sample sizeHigh variability in data masks a real effectIncrease the number of replicates to improve statistical power.[3][7]
Table 2: Troubleshooting High Background or Non-Specific Effects
Possible Cause Indication Corrective Action
Assay Conditions
Insufficient blockingHigh signal in negative control wellsUse an appropriate blocking buffer and incubate for an adequate duration.[5]
Non-specific bindingHigh background across the entire plateOptimize washing steps by increasing the number or duration of washes.
Compound Properties
Compound autofluorescenceHigh background in fluorescence-based assaysMeasure the fluorescence of this compound alone to determine its intrinsic fluorescence.
Cellular Effects
Off-target effectsUnintended cellular responsesUse a lower concentration of this compound or test in a different cell line.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate vehicle (e.g., DMSO). A common starting point is a 10-point, 3-fold serial dilution.

  • Treatment: Add the different concentrations of this compound to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a predetermined amount of time based on the expected mechanism of action.

  • Assay: Perform the desired cell-based assay (e.g., cell viability, reporter gene assay).

  • Data Analysis: Plot the response as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Protocol 2: Validating On-Target Activity of this compound using a Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with either this compound or vehicle control.

  • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the lysate and heat the samples to a range of different temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding treatment 3. Cell Treatment cell_seeding->treatment compound_prep 2. Compound Preparation (this compound Dilution Series) compound_prep->treatment incubation 4. Incubation treatment->incubation assay 5. Assay Performance incubation->assay data_collection 6. Data Collection assay->data_collection data_analysis 7. Data Analysis (Dose-Response Curve) data_collection->data_analysis conclusion 8. Conclusion data_analysis->conclusion signaling_pathway MD39AM This compound Receptor Target Receptor MD39AM->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Regulates

References

Technical Support Center: Overcoming Resistance to MD-39-AM in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MD-39-AM. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent. As an acetoxymethyl ester (AM), it is designed to be cell-permeant. Once inside the cell, intracellular esterases are expected to cleave the AM group, releasing the active form of the drug, MD-39. The active compound is hypothesized to induce apoptosis in cancer cells. The precise molecular target and signaling pathway are currently under extensive investigation.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to anti-cancer agents can be multifactorial. For a novel compound like this compound, several mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[1][2][3] These transporters can actively pump MD-39 out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3]

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to inactivate MD-39 more rapidly.

  • Target Alteration: If this compound acts on a specific molecular target, mutations or alterations in this target could prevent the drug from binding effectively.

  • Dysregulation of Apoptotic Pathways: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to apoptosis-inducing agents.[4]

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as PI3K/Akt/mTOR, can counteract the apoptotic signals induced by MD-39.

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

A3: You can assess the expression and function of ABC transporters using several methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding for ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Western Blotting: To quantify the protein expression levels of P-gp, MRP1, and BCRP.

  • Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of these transporters within the cells.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp, Calcein-AM). Increased efflux of the dye in resistant cells compared to parental cells suggests higher transporter activity.

Troubleshooting Guide

Problem 1: Decreased potency (higher IC50) of this compound in my cell line over time.

This is a common indication of acquired resistance. The following steps can help you diagnose and potentially overcome this issue.

Initial Diagnostic Workflow

start Decreased this compound Potency Observed check_culture Verify Cell Line Authenticity (STR Profiling) start->check_culture check_compound Confirm this compound Integrity (e.g., LC-MS) start->check_compound compare_parental Compare with Parental Cell Line check_culture->compare_parental check_compound->compare_parental abc_expression Assess ABC Transporter Expression (qPCR, Western Blot) compare_parental->abc_expression apoptosis_markers Analyze Apoptosis Markers (e.g., Caspase-3/7 activity, Annexin V) compare_parental->apoptosis_markers efflux_assay Perform Functional Efflux Assay (e.g., Rhodamine 123) abc_expression->efflux_assay outcome_abc Resistance likely due to ABC Transporter Overexpression efflux_assay->outcome_abc Efflux Increased pathway_analysis Investigate Signaling Pathways (e.g., PI3K/Akt) apoptosis_markers->pathway_analysis outcome_apoptosis Resistance likely due to Altered Apoptotic Signaling pathway_analysis->outcome_apoptosis Apoptosis Blocked outcome_other Other Resistance Mechanisms (Target mutation, etc.) pathway_analysis->outcome_other No Change

Initial diagnostic workflow for decreased this compound potency.

Strategies to Overcome Resistance

Strategy 1: Co-administration with an ABC Transporter Inhibitor

If increased efflux is confirmed, co-treatment with an ABC transporter inhibitor can restore sensitivity to this compound.

Experimental Protocol: Reversal of Resistance with Verapamil (a P-gp inhibitor)

  • Cell Seeding: Seed both the parental and this compound resistant cell lines in 96-well plates at their optimal density.

  • Drug Preparation: Prepare a dose-response curve for this compound. Prepare a separate set of this compound dilutions that also contain a non-toxic concentration of Verapamil (e.g., 1-5 µM).

  • Treatment: Treat the cells with this compound alone or in combination with Verapamil for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values for this compound with and without Verapamil for both cell lines. A significant decrease in the IC50 for the resistant line in the presence of Verapamil indicates that P-gp-mediated efflux is a major resistance mechanism.

Table 1: Example IC50 Data for this compound in Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
ParentalThis compound50-
ResistantThis compound150030x
ResistantThis compound + Verapamil (5 µM)851.7x

Strategy 2: Synergistic Drug Combinations

Combining this compound with another agent that acts on a different pathway can be an effective strategy to overcome resistance.[5][6]

Potential Synergistic Partners for this compound:

  • PI3K/mTOR inhibitors: To block pro-survival signaling.

  • Bcl-2 inhibitors (e.g., Venetoclax): To lower the threshold for apoptosis.

  • Cell cycle checkpoint inhibitors: To force resistant cells into apoptosis.

Experimental Protocol: Determining Synergy using the Bliss Independence Model

  • Matrix Titration: In a 96-well plate, create a dose-response matrix where concentrations of this compound vary along the rows and the concentrations of the synergistic partner (Drug B) vary along the columns.

  • Cell Treatment: Treat the resistant cell line with the drug combinations for 48-72 hours.

  • Viability Assay: Measure cell viability for each combination.

  • Synergy Calculation: Calculate the predicted additive effect using the Bliss Independence model: E_predicted = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of each drug alone. The difference between the observed inhibition and the predicted inhibition gives the Bliss score. A positive score indicates synergy.

Problem 2: High background or inconsistent results in cellular assays with this compound.

Possible Cause: Incomplete hydrolysis of the AM ester, leading to efflux of the uncharged prodrug or poor retention of the active compound.

Troubleshooting Steps:

  • Optimize Loading Conditions:

    • Time: Test different incubation times (e.g., 30, 60, 90 minutes) for loading this compound.

    • Concentration: Use the lowest effective concentration to avoid cytotoxicity during the loading phase.

    • Temperature: Ensure loading is performed at 37°C to facilitate enzymatic cleavage of the AM group.

  • Wash Steps: After loading, wash the cells thoroughly with fresh, warm medium to remove any extracellular this compound.

  • Use of Pluronic F-127: This non-ionic surfactant can aid in the dispersion of AM esters in aqueous media and improve cellular uptake. Test a low, non-toxic concentration (e.g., 0.02%) during the loading step.

  • Measure Intracellular Concentration: Directly measure the intracellular concentration of the active MD-39 to confirm successful loading and retention.

Experimental Protocol: Measuring Intracellular MD-39 Concentration by LC-MS/MS

  • Cell Plating: Plate a known number of cells (e.g., 1x10^6) in a 6-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at the desired concentration and for the desired time.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with a known volume of lysis buffer (e.g., methanol/water mixture).

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for analysis.

    • Prepare a standard curve of MD-39 (the active compound) in the same lysis buffer.

  • LC-MS/MS Analysis: Analyze the samples and standards by liquid chromatography-tandem mass spectrometry to quantify the amount of MD-39.

  • Concentration Calculation: Normalize the amount of MD-39 to the cell number or total protein concentration to determine the intracellular concentration.

Problem 3: this compound induces cell cycle arrest but not apoptosis in my resistant cell line.

This suggests that the apoptotic machinery is inhibited downstream of the initial cell cycle block.

Signaling Pathway for this compound Induced Apoptosis vs. Cell Cycle Arrest

MD39 This compound (active MD-39) DNA_Damage Cellular Stress (e.g., DNA Damage) MD39->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 BAX_BAK BAX/BAK Activation p53->BAX_BAK G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Mito Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Overexpression (Resistance) Bcl2->BAX_BAK

Hypothesized signaling pathway for this compound action and resistance.

Troubleshooting and Experimental Suggestions:

  • Assess Bcl-2 Family Proteins: Use Western blotting to compare the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins in the parental and resistant cell lines. Overexpression of anti-apoptotic proteins in the resistant line is a likely cause.

  • Combine with a Bcl-2 Inhibitor: As mentioned in Strategy 2, co-treating the resistant cells with a Bcl-2 inhibitor like Venetoclax could restore the apoptotic response. This would provide functional validation that the Bcl-2 family is involved in the resistance mechanism.

  • Analyze Cell Cycle Proteins: Investigate the expression of key cell cycle regulators (e.g., Cyclin B1, CDK1) to confirm the specific phase of cell cycle arrest.

By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and overcome resistance to this compound, ultimately advancing the development of this and other novel therapeutic agents.

References

Technical Support Center: Interpreting Unexpected Results with MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Report: A comprehensive search for the compound "MD-39-AM" did not yield specific information regarding its mechanism of action, common applications, or documented experimental results. The search results provided general information on drug development, clinical trials for unrelated substances, and technical troubleshooting for electronic devices.

It is possible that "this compound" is a fictional, highly specialized, or internal compound name not present in public databases. It is also possible that the name is a typographical error.

To receive the requested technical support content, please verify the exact name of the compound and provide any available documentation or context. Once a correct and identifiable compound is provided, a comprehensive technical support guide can be developed.

MD-39-AM Protocol Refinement for Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements using the hypothetical MD-39-AM fluorescent indicator. The aim is to enhance experimental reproducibility for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific problems you may encounter during your experiments with this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
MD39-T01 Low or No Fluorescence Signal 1. Inadequate Dye Loading: Insufficient this compound concentration or incubation time.[1][2][3] 2. This compound Hydrolysis: The AM ester has been hydrolyzed before entering the cells.[2][4] 3. Cell Health: Cells are unhealthy or dead, preventing esterase activity.[5][6] 4. Incorrect Filter/Wavelength Settings: Microscope or plate reader settings do not match this compound's excitation/emission spectra.1. Optimize Loading: Increase this compound concentration (typically 1-5 µM) or incubation time (30-60 minutes). Optimization is cell-type dependent.[1][2][3] 2. Fresh Working Solution: Prepare the this compound working solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[2] 3. Assess Cell Viability: Check cell health and viability before the experiment. Ensure cells are in the logarithmic growth phase.[5][6] 4. Verify Settings: Confirm that the excitation and emission wavelengths are correctly set for this compound (e.g., similar to Fluo-4, Ex/Em: 494/516 nm).[2]
MD39-T02 High Background Fluorescence 1. Incomplete Wash: Residual extracellular this compound that has not been washed away.[2][7] 2. Premature Cleavage: Presence of esterases in the serum of the culture medium can cleave the AM ester extracellularly.[2][6] 3. Phenol Red: Phenol red in the imaging buffer can increase background fluorescence.[2]1. Thorough Washing: Wash cells 2-3 times with a warm, serum-free, phenol red-free buffer (e.g., HBSS) after loading.[2][7] 2. Use Serum-Free Medium: Perform the dye loading in a serum-free medium to prevent extracellular esterase activity.[6] 3. Use Phenol Red-Free Buffer: Use a phenol red-free imaging buffer for all steps of the experiment.[2]
MD39-T03 Inconsistent Results Between Wells/Experiments 1. Variable Cell Density: Inconsistent cell numbers across wells or experiments.[7] 2. Uneven Dye Loading: Variations in loading efficiency due to temperature fluctuations or uneven mixing.[8][9] 3. Cell Passage Number: Different passage numbers can lead to variability in cellular responses.1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they form a confluent monolayer (80-95%).[7] 2. Consistent Loading Conditions: Maintain a constant temperature during incubation and ensure the dye loading solution is well-mixed and evenly distributed. 3. Use Consistent Passage Numbers: Use cells within a narrow passage number range for a set of experiments.
MD39-T04 Rapid Signal Loss or Dye Leakage 1. Active Efflux: Cells actively pump out the de-esterified dye via organic anion transporters.[10][11] 2. Cell Membrane Damage: Overly harsh loading conditions (e.g., high DMSO concentration) can damage cell membranes.[5]1. Use Probenecid: Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers to reduce dye leakage.[1][11][12] 2. Minimize DMSO: Keep the final DMSO concentration in the loading medium below 0.5% to maintain cell health.[5]
MD39-T05 Dye Compartmentalization (Punctate Staining) 1. Excessive Loading Time/Temperature: Can lead to the sequestration of the dye in organelles like mitochondria or the endoplasmic reticulum.[1][13][14] 2. Cell Stress: Unhealthy cells are more prone to dye compartmentalization.1. Optimize Loading Conditions: Reduce the incubation temperature (e.g., load at room temperature instead of 37°C) or shorten the incubation time.[1][7][13] 2. Ensure Cell Health: Use healthy, actively dividing cells for your experiments.[5]

Frequently Asked Questions (FAQs)

1. What is the purpose of the "AM" ester in this compound?

The acetoxymethyl (AM) ester is a lipophilic group that allows the MD-39 molecule to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the now-hydrophilic and calcium-sensitive MD-39 dye in the cytoplasm.[9][15][16]

2. How should I prepare and store the this compound stock solution?

This compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 1-5 mM. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C, protected from light and moisture, to prevent hydrolysis.[2][3]

3. Why do my cells look unhealthy or die after loading with this compound?

Cell damage can occur due to the toxicity of DMSO, the solvent used for the dye. It is crucial to ensure the final concentration of DMSO in your cell medium is low (ideally ≤0.5%). Additionally, starting with healthy, non-stressed cells is essential for a successful experiment.[5]

4. Can I use serum in my loading buffer?

No, it is recommended to use a serum-free medium for loading this compound. Serum contains esterases that can cleave the AM ester group extracellularly, leading to high background fluorescence and preventing the dye from entering the cells.[2][6]

5. What is Pluronic F-127 and why is it used?

Pluronic F-127 is a non-ionic surfactant that helps to disperse the water-insoluble AM ester form of the dye in the aqueous loading buffer, which can improve loading efficiency.[1][13]

6. What are appropriate positive and negative controls for my experiment?

  • Positive Control: Use a calcium ionophore like ionomycin (e.g., 10 µM) to induce a large influx of calcium, which should result in a maximal fluorescence signal.[12]

  • Negative Control: Cells that have not been loaded with this compound can be used to measure background autofluorescence.

Experimental Protocols

Detailed Protocol for Intracellular Calcium Measurement with this compound

This protocol provides a general framework. Optimal conditions, particularly dye concentration and incubation times, should be determined empirically for each cell type.

1. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C.
  • Loading Buffer: Use a serum-free, phenol red-free physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).
  • Probenecid Stock Solution (100X): If needed, prepare a stock solution of probenecid in the loading buffer.

2. Cell Preparation:

  • Plate cells on an appropriate imaging plate or coverslip (e.g., black-walled, clear-bottom 96-well plate) to achieve 80-95% confluency on the day of the experiment.[7]

3. This compound Loading:

  • Prepare the this compound working solution by diluting the stock solution in the loading buffer to a final concentration of 1-5 µM. For improved dispersion, you can mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[1]
  • Remove the cell culture medium and wash the cells once with the warm loading buffer.
  • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][12]

4. Washing and De-esterification:

  • Remove the loading solution and wash the cells 2-3 times with the warm loading buffer to remove any extracellular dye.
  • Add fresh loading buffer (with probenecid if used during loading) and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[2][7]

5. Calcium Flux Measurement:

  • Record the baseline fluorescence of the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for this compound.
  • Add your experimental compound (e.g., agonist or antagonist) and record the change in fluorescence over time.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR Activation (e.g., by Agonist) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ Store IP3R->Ca_ER opens channel Cytosol_Ca ↑ Intracellular [Ca²⁺] Ca_ER->Cytosol_Ca release MD39 MD-39 detects Ca²⁺ Cytosol_Ca->MD39 Response Cellular Response Cytosol_Ca->Response

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow

G A 1. Seed Cells (80-95% confluency) C 3. Wash Cells (Serum-free buffer) A->C B 2. Prepare this compound Working Solution (1-5 µM) D 4. Load with this compound (30-60 min, 37°C or RT) B->D C->D E 5. Wash Cells 2-3x (Remove extracellular dye) D->E F 6. De-esterification (15-30 min) E->F G 7. Measure Baseline Fluorescence F->G H 8. Add Stimulus G->H I 9. Record Fluorescence (Calcium Flux) H->I G Start Low/No Signal? CheckLoading Loading Conditions OK? (Conc., Time, Temp.) Start->CheckLoading Yes CheckHealth Cells Healthy? CheckLoading->CheckHealth No Solution1 Optimize Loading (See Table MD39-T01) CheckLoading->Solution1 Yes CheckSettings Instrument Settings Correct? CheckHealth->CheckSettings No Solution2 Check Cell Viability CheckHealth->Solution2 Yes Solution3 Verify Ex/Em Wavelengths CheckSettings->Solution3 Yes

References

Validation & Comparative

Comparative Diuretic Efficacy: Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potent loop diuretic, furosemide, is provided below, in the absence of available data for the compound MD-39-AM. Initial searches for "this compound" did not yield any relevant scientific literature or experimental data pertaining to its diuretic properties. Therefore, a direct comparison with furosemide is not feasible at this time.

This guide offers an in-depth look at furosemide, a widely researched and clinically significant diuretic, covering its mechanism of action, quantitative efficacy data, and standard experimental protocols.

Furosemide: A Potent Loop Diuretic

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1][2][3][4][5]

Mechanism of Action

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[1][2][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these ions and, consequently, water.[2] This action disrupts the counter-current multiplication mechanism, which is crucial for the concentration of urine.[6] The result is a significant increase in urine output (diuresis) and a reduction in extracellular fluid volume.[3][6]

cluster_renal_tubule Thick Ascending Limb of Loop of Henle Lumen Lumen NaK2Cl_Transporter Na+/K+/2Cl- Cotransporter Epithelial_Cell Epithelial Cell Interstitial_Fluid Interstitial_Fluid Epithelial_Cell->Interstitial_Fluid Ion Transport Furosemide Furosemide Furosemide->NaK2Cl_Transporter Inhibits NaK2Cl_Transporter->Epithelial_Cell Urine_Excretion Increased Urine Excretion (Diuresis) NaK2Cl_Transporter->Urine_Excretion Leads to Na Na+ Na->Epithelial_Cell K K+ K->Epithelial_Cell Cl 2Cl- Cl->Epithelial_Cell H2O H2O H2O->Urine_Excretion cluster_workflow Experimental Workflow for Diuretic Efficacy Start Start Animal_Selection Animal Selection & Acclimatization Start->Animal_Selection Baseline Baseline Data Collection (Urine Volume, Electrolytes) Animal_Selection->Baseline Grouping Grouping: - Control (Vehicle) - Furosemide - Test Compound Baseline->Grouping Administration Drug Administration Grouping->Administration Urine_Collection Timed Urine Collection Administration->Urine_Collection Analysis Analysis of Urine Volume & Electrolyte Concentration Urine_Collection->Analysis Comparison Comparison of a Treatment vs. Control Analysis->Comparison End End Comparison->End

References

Comparative Analysis of ROCK Inhibitors for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of several prominent Rho-associated coiled-coil kinase (ROCK) inhibitors. While this analysis was requested to focus on MD-39-AM, a thorough search of publicly available scientific literature and databases did not yield any specific information or experimental data for a compound with this designation. Therefore, this guide has been developed as a template, comparing well-characterized and clinically relevant ROCK inhibitors: Y-27632 , Fasudil , Ripasudil , and Netarsudil . The data, protocols, and visualizations provided can serve as a benchmark for evaluating novel inhibitors like this compound.

The ROCK signaling pathway is a critical regulator of cellular functions, including contraction, motility, adhesion, and proliferation.[1] Its two isoforms, ROCK1 and ROCK2, have emerged as significant therapeutic targets for a range of diseases, from glaucoma and cardiovascular conditions to neurological disorders and cancer.[2] The inhibitors discussed herein represent a spectrum of agents from widely-used research tools to clinically approved therapeutics.

Quantitative Comparison of ROCK Inhibitors

The potency and selectivity of a ROCK inhibitor are primary determinants of its utility and potential for off-target effects. The following table summarizes the inhibitory concentrations (IC50) and key characteristics of the selected compounds.

Inhibitor Target(s) IC50 / Ki Values Common Cellular Effects & Applications Clinical Status
Y-27632 ROCK1 / ROCK2Ki: ~220 nM (ROCK1), ~300 nM (ROCK2)[3][4]Widely used in research to prevent apoptosis in dissociated stem cells, study cell migration, and inhibit smooth muscle contraction.[4][5] Typically used at 10-50 µM in cell-based assays.[1]Research Use Only
Fasudil ROCK1 / ROCK2IC50: ~10.7 µM (General ROCK)Vasodilator, anti-inflammatory, and neuroprotective effects. Its active metabolite, Hydroxyfasudil, is more potent.Approved in Japan for cerebral vasospasm.[2][6]
Hydroxyfasudil ROCK1 / ROCK2IC50: 0.73 µM (ROCK1), 0.72 µM (ROCK2)[7][8][9]The more potent, active metabolite of Fasudil.[7]Not directly administered; active form of Fasudil.
Ripasudil ROCK1 / ROCK2IC50: 51 nM (ROCK1), 19 nM (ROCK2)[10][11]Reduces intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork.[10][12]Approved in Japan for glaucoma and ocular hypertension.[2][6][13]
Netarsudil ROCK / NETGeneral ROCK Inhibition Dual inhibitor of ROCK and Norepinephrine Transporter (NET).[6][14] Reduces intraocular pressure.[2] Active metabolite is AR-13503.[15]Approved in the US and Europe for glaucoma.[2][6]

Note: IC50 and Ki values can vary depending on the specific assay conditions and are presented here for comparative purposes.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism and evaluation of ROCK inhibitors.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_inhibitors Inhibition cluster_downstream Downstream Effectors LPA LPA, S1P, etc. GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP->GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase (MLCP) ROCK->MLCP P MLC Myosin Light Chain (MLC) ROCK->MLC P Inhibitors Y-27632, Fasudil, Ripasudil, Netarsudil Inhibitors->ROCK Cofilin Cofilin LIMK->Cofilin P p_Cofilin p-Cofilin (Inactive) Actin_Stab Actin Filament Stabilization p_Cofilin->Actin_Stab MLCP->MLC Dephosphorylates p_MLCP p-MLCP (Inactive) p_MLC p-MLC Contraction Stress Fiber Formation & Cell Contraction p_MLC->Contraction

Caption: The Rho/ROCK signaling pathway and points of therapeutic inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with ROCK inhibitor) B 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or Nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-MYPT1, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) G->H I 9. Detection (Chemiluminescent substrate - ECL) H->I J 10. Imaging & Analysis (Quantify band intensity) I->J

Caption: A standard workflow for Western Blot analysis to assess ROCK inhibitor activity.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in research. The following are detailed protocols for key experiments used to characterize ROCK inhibitors.

Western Blot for Downstream Target Phosphorylation

This protocol is used to measure the inhibition of ROCK activity by assessing the phosphorylation status of a key downstream substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with various concentrations of the ROCK inhibitor for a predetermined time.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[16]

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[17][18]

  • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[16]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[17]

b. Electrophoresis and Transfer:

  • Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[16]

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[16]

  • Run the gel according to the manufacturer's instructions.[19]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][19]

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[19]

  • Incubate the membrane with a primary antibody against a phosphorylated ROCK substrate (e.g., anti-phospho-MYPT1) overnight at 4°C.[19]

  • Wash the membrane three times with TBST for 5 minutes each.[19]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again as in step 3.

  • Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[16]

  • To normalize data, the membrane can be stripped and re-probed for the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.[16]

Cell Migration Assay (Transwell Method)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often regulated by ROCK activity.

  • Cell Preparation: Culture cells to ~80% confluency. Starve cells in a serum-free medium for 12-24 hours prior to the assay. Detach cells using a non-enzymatic solution and resuspend them in the serum-free medium.[20]

  • Assay Setup: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.[21]

  • Add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of each well.[20][22]

  • Cell Seeding: Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of each Transwell insert.[21]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (e.g., 4-24 hours).[22]

  • Processing: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[22]

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol and stain with a solution like 0.2% Crystal Violet.[21][23]

  • Analysis: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained, migrated cells in several microscopic fields for each insert. The results can be quantified by eluting the dye and measuring its absorbance.[23]

Cell Viability Assay (MTT/MTS Method)

This assay assesses the effect of ROCK inhibitors on cell proliferation and cytotoxicity by measuring metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of the ROCK inhibitor. Include a vehicle-only control (e.g., DMSO).[24]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[24]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells convert the tetrazolium salt into a colored formazan product.[25]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.[24]

References

MD-39-AM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating potential therapeutic targets. This guide provides a comprehensive validation of MD-39-AM, a compound identified as a dual inhibitor of Rho-associated coiled-coil kinase (ROCK) and the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC), in the context of established research tools.

This compound, a pyridopyrimidine derivative, presents a unique pharmacological profile by simultaneously targeting two distinct signaling pathways. While information on its direct application as a research tool is limited in peer-reviewed literature, its known mechanisms of action allow for a thorough comparison with well-characterized and widely used inhibitors of ROCK and NKCC. This guide will provide an objective comparison of this compound with these alternatives, supported by available data and detailed experimental contexts.

I. Overview of this compound and Its Targets

This compound has been identified as a potent inhibitor of both ROCK and the Na⁺-K⁺-2Cl⁻ cotransporter. The "-AM" suffix suggests that it is likely an acetoxymethyl ester, a common modification that increases cell permeability, making it suitable for use in cell-based assays. Once inside the cell, intracellular esterases are expected to cleave the AM group, releasing the active form of the inhibitor.

A. Rho-Associated Coiled-Coil Kinase (ROCK)

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key effectors of the small GTPase RhoA. The two main isoforms, ROCK1 and ROCK2, are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders.

B. Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC)

NKCCs are membrane proteins that transport sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms: NKCC1, which is widely distributed in various tissues, and NKCC2, which is primarily found in the kidney. These transporters are essential for maintaining cell volume, ion homeostasis, and epithelial transport. Inhibition of NKCC1 is being explored for its therapeutic potential in neurological disorders such as epilepsy and neuropathic pain.

II. Comparative Analysis of ROCK Inhibitors

Several small molecule inhibitors of ROCK are widely used as research tools. The most common are Y-27632 and Fasudil.

A. Quantitative Comparison of ROCK Inhibitors
InhibitorTarget(s)IC₅₀ (ROCK1)IC₅₀ (ROCK2)Common Working Concentration (in vitro)Key Research Applications
This compound ROCK, NKCCData not availableData not availableData not availablePotential dual inhibitor studies
Y-27632 ROCK1, ROCK2~140 nM~140 nM10-20 µMStem cell culture, cell migration assays, smooth muscle contraction studies.[1][2]
Fasudil ROCK1, ROCK2~330 nM~330 nM10-50 µMStudies on vasodilation, neuroscience research, alternative to Y-27632 in stem cell culture.[3][4][5]
Ripasudil ROCK1, ROCK219 nM51 nM1-10 µMGlaucoma research, studies on intraocular pressure.
Netarsudil ROCK, Norepinephrine TransporterData not availableData not available1-10 µMGlaucoma research, studies on aqueous humor dynamics.
B. Experimental Protocol: In Vitro ROCK Inhibition Assay

Objective: To assess the inhibitory effect of a compound on ROCK activity in a cell-based assay.

Materials:

  • Human embryonic stem cells (hESCs) or other suitable cell line

  • Culture medium appropriate for the cell line

  • ROCK inhibitor (e.g., Y-27632, Fasudil, or test compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin or other dissociation reagent

  • Cell counting solution (e.g., trypan blue)

  • Flow cytometer

  • Antibodies for pluripotency markers (if using stem cells)

Procedure:

  • Culture hESCs on a suitable matrix until they reach approximately 80% confluency.

  • Prepare different concentrations of the ROCK inhibitor in the culture medium. A common concentration for Y-27632 is 10 µM.[1]

  • Dissociate the hESC colonies into single cells using a dissociation reagent.

  • Resuspend the single cells in culture medium containing the ROCK inhibitor at the desired concentrations.

  • Plate the cells onto a new culture dish.

  • Incubate the cells for 24-72 hours.

  • Assess cell viability and proliferation by counting the number of viable cells.

  • Evaluate the maintenance of the undifferentiated state by flow cytometry using pluripotency markers.[1]

III. Comparative Analysis of NKCC Inhibitors

The most commonly used NKCC inhibitors in research are the loop diuretics bumetanide and furosemide.

A. Quantitative Comparison of NKCC Inhibitors
InhibitorTarget(s)IC₅₀ (NKCC1)IC₅₀ (NKCC2)Common Working Concentration (in vitro)Key Research Applications
This compound NKCC, ROCKData not availableData not availableData not availablePotential dual inhibitor studies
Bumetanide NKCC1, NKCC2~0.2-1.0 µM~0.5 µM10-100 µMStudies of ion transport, cell volume regulation, neurological disorders.[6][7]
Furosemide NKCC1, NKCC2~5-6 µM~5 µM100 µM - 1 mMDiuretic studies, ion transport assays.[8][9]
Azosemide NKCC1, NKCC2~0.2 µMData not available1-10 µMPotent NKCC1 inhibition studies.[6]
B. Experimental Protocol: In Vitro NKCC1 Inhibition Assay (Based on a Thallium Flux Assay)

Objective: To measure the inhibitory activity of a compound on NKCC1-mediated ion transport.

Materials:

  • HEK-293 cells stably expressing human NKCC1

  • Culture medium for HEK-293 cells

  • Flux buffer (e.g., Hanks' Balanced Salt Solution)

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM)

  • NKCC inhibitor (e.g., bumetanide, or test compound)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate the NKCC1-expressing HEK-293 cells in a 96-well plate and grow to confluency.

  • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with flux buffer.

  • Add the NKCC inhibitor at various concentrations to the wells and incubate for a short period.

  • Initiate the flux by adding a solution containing thallium sulfate.

  • Immediately measure the change in fluorescence over time using a plate reader.

  • The rate of fluorescence increase corresponds to the rate of thallium influx through NKCC1.

  • Calculate the IC₅₀ value of the inhibitor by plotting the inhibition of the thallium flux rate against the inhibitor concentration.

IV. Signaling Pathways and Visualizations

A. RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin light-chain phosphatase, further increasing MLC phosphorylation. This leads to the formation of stress fibers and focal adhesions, which are crucial for cell contraction, migration, and adhesion.

RhoA_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT1 Inhibits (via phosphorylation) MLC_P Phosphorylated MLC MLC->MLC_P MYPT1->MLC_P Dephosphorylates Actomyosin Actomyosin Contraction MLC_P->Actomyosin MD39AM This compound MD39AM->ROCK Y27632 Y-27632 / Fasudil Y27632->ROCK

RhoA/ROCK Signaling Pathway and Inhibition.
B. NKCC1 Transport and Inhibition Workflow

The Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) facilitates the electroneutral transport of one sodium ion, one potassium ion, and two chloride ions into the cell. This process is crucial for maintaining intracellular chloride concentration and cell volume. The activity of NKCC1 can be studied using ion flux assays, where the influx of a specific ion (or a surrogate) is measured in the presence and absence of inhibitors.

NKCC1_Workflow cluster_cell Cell cluster_extracellular Extracellular Space NKCC1 NKCC1 Ions_in Na+, K+, 2Cl- (intracellular) NKCC1->Ions_in Transport Ions_out Na+, K+, 2Cl- Ions_out->NKCC1 MD39AM This compound MD39AM->NKCC1 Bumetanide Bumetanide / Furosemide Bumetanide->NKCC1

NKCC1 Ion Transport and Inhibition.

V. Conclusion and Future Directions

This compound is a promising chemical entity with a dual mechanism of action that could make it a valuable research tool for studying the interplay between ROCK and NKCC signaling pathways. However, there is a notable lack of published data on its specific use in research settings. The "-AM" ester suggests it is designed for cell-based assays, but without experimental validation of its cell permeability, potency, and selectivity compared to established tools, its utility remains theoretical.

For researchers investigating ROCK or NKCC pathways, well-characterized inhibitors such as Y-27632, Fasudil, bumetanide, and furosemide remain the gold standard due to the extensive body of literature supporting their use. Future studies should focus on the direct characterization of this compound, including:

  • In vitro kinase and transporter assays to determine its IC₅₀ values for ROCK and NKCC isoforms and its selectivity against other kinases and transporters.

  • Cell-based assays to confirm its cell permeability and efficacy in a biological context.

  • Comparative studies directly benchmarking this compound against established inhibitors in various functional assays.

Such studies are essential to validate this compound as a reliable and useful research tool and to unlock its potential for investigating the complex signaling networks it targets.

References

Unraveling the Identity of MD-39-AM: A Case of Mistaken Identity in Transporter Probes

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the cross-reactivity of a purported transporter probe, MD-39-AM, have revealed a significant discrepancy in its reported function, suggesting a likely misidentification of the compound in the context of fluorescent transporter assays. While the "-AM" suffix typically denotes an acetoxymethyl ester—a common feature of probes designed for intracellular fluorescence and efflux transporter studies—publicly available data identifies this compound as a cotransporter and kinase inhibitor, with no evidence of its use as a fluorescent probe for ATP-binding cassette (ABC) transporters.

A search for "this compound" with the Chemical Abstracts Service (CAS) number 72564-74-0 identifies the molecule as 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine. Chemical suppliers list its primary mechanism of action as an inhibitor of the Na+-K+-2Cl- cotransporter (NKCC), a key protein in ion transport across cell membranes. Additionally, it is reported to have secondary activity as a Rho-associated coiled-coil kinase (ROCK) inhibitor, which is involved in regulating cell shape and motility.

This pharmacological profile is distinct from that of typical fluorescent probes used to assess the activity of multidrug resistance transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2). Such probes are generally substrates of these efflux pumps, and their intracellular accumulation is measured to determine transporter function. The acetoxymethyl (AM) ester modification is a common strategy to render these probes cell-permeable; once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent and less permeable molecule, unless it is actively effluxed by a transporter.

Despite extensive searches, no scientific literature or experimental data could be found that describes "this compound" as a fluorescent probe for any transporter. Studies on similar pyridopyrimidine structures have noted potential fluorescent properties of the core scaffold, but this has not been translated into a specific, validated probe named this compound for transporter cross-reactivity studies. Furthermore, no information is available on an acetoxymethyl ester derivative of 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine being used in transporter assays.

Implications for Researchers

The available evidence strongly suggests that the designation "this compound" as a transporter probe is likely incorrect. Researchers seeking to study the cross-reactivity of a transporter substrate should verify the identity and primary target of their chosen probe. The use of a compound with a different primary mechanism of action, such as an ion cotransporter inhibitor, would lead to misinterpretation of experimental results.

For scientists interested in the cross-reactivity of the Na+-K+-2Cl- cotransporter inhibitor, 2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine, with other transporters, dedicated studies would need to be performed. However, without a validated primary transporter target for a probe named "this compound," a comparison guide on its cross-reactivity with other transporters cannot be compiled.

Logical Relationship Diagram

The following diagram illustrates the discrepancy between the expected characteristics of a transporter probe with an "-AM" suffix and the identified properties of this compound.

cluster_0 Expected Properties of a Transporter Probe named 'this compound' cluster_1 Identified Properties of this compound (CAS 72564-74-0) A '-AM' Suffix B Acetoxymethyl Ester A->B Implies J No Evidence as a Fluorescent Probe for Efflux Transporters A->J Contradicts C Cell Permeable B->C D Intracellular Cleavage by Esterases C->D E Fluorescent Product D->E Becomes F Substrate for Efflux Transporters (e.g., ABC Transporters) E->F Is a F->J Contradicts G 2-Methylsulfanyl-N-phenylpyrido [2,3-d]pyrimidin-4-amine H Inhibitor of Na+-K+-2Cl- Cotransporter G->H Primary Target I ROCK Inhibitor G->I Secondary Target

Caption: Discrepancy between expected and identified properties of this compound.

Unraveling the Efficacy of Antihypertensive Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of therapeutic agents for hypertension requires rigorous comparative studies across various preclinical models. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the efficacy of novel antihypertensive compounds. However, searches for a specific compound designated "MD-39-AM" in the context of hypertension research have not yielded any publicly available data. Therefore, this guide will proceed by presenting a generalized comparison of established and novel classes of antihypertensive drugs, utilizing illustrative data from representative compounds.

For the purpose of this guide, we will focus on comparing the efficacy of a well-established calcium channel blocker, Amlodipine, with a novel therapeutic approach, the inhibition of the renin-angiotensin-aldosterone system (RAAS), exemplified by Angiotensin II Receptor Blockers (ARBs) like Losartan. This comparison will be presented across different preclinical hypertension models to provide a comprehensive overview of their performance.

Comparative Efficacy in Preclinical Hypertension Models

The selection of an appropriate animal model is crucial for evaluating the potential of an antihypertensive agent.[1][2] Different models mimic various aspects of human hypertension, such as salt sensitivity, renin-angiotensin system activation, and genetic predisposition.[2][3][4]

Drug ClassCompoundHypertension ModelKey Efficacy Data (Illustrative)Reference
Calcium Channel Blocker AmlodipineSpontaneously Hypertensive Rat (SHR)Significant reduction in systolic and diastolic blood pressure.[5][5]
Dahl Salt-Sensitive (DSS) Rat on high-salt dietAttenuation of salt-induced blood pressure elevation.[3]
Angiotensin II Receptor Blocker (ARB) LosartanRenovascular Hypertension (2K1C model)Normalization of blood pressure by blocking the effects of angiotensin II.[2][2]
Spontaneously Hypertensive Rat (SHR)Reduction in blood pressure and end-organ damage.[1][1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of studies.

Induction of Hypertension Models
  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension.[1] No specific induction is required as the rats spontaneously develop hypertension.

  • Dahl Salt-Sensitive (DSS) Rat: Hypertension is induced by feeding the rats a high-salt diet (typically 4-8% NaCl) for several weeks.[3]

  • Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C): This model mimics renovascular hypertension. It is induced by surgically placing a silver clip on one of the renal arteries, which reduces blood flow to that kidney and activates the renin-angiotensin system.[2]

Blood Pressure Measurement
  • Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements in conscious rats.

  • Radiotelemetry: Implantation of a telemetry device allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals. This is considered the gold standard for preclinical blood pressure assessment.

Signaling Pathways and Experimental Workflow

The mechanisms of action of different antihypertensive drugs involve distinct signaling pathways. Understanding these pathways is crucial for interpreting efficacy data.

Signaling Pathway of Calcium Channel Blockers (e.g., Amlodipine)

L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Calmodulin Calmodulin Ca2+ Influx->Calmodulin Activates MLCK Activation MLCK Activation Calmodulin->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction Amlodipine Amlodipine Amlodipine->L-type Ca2+ Channel Blocks

Caption: Amlodipine blocks L-type calcium channels, reducing calcium influx and leading to vasodilation.

Signaling Pathway of Angiotensin II Receptor Blockers (e.g., Losartan)

Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Gq/11 Protein Gq/11 Protein AT1 Receptor->Gq/11 Protein Activates PLC Activation PLC Activation Gq/11 Protein->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Ca2+ Release and PKC Activation Ca2+ Release and PKC Activation IP3 and DAG Production->Ca2+ Release and PKC Activation Vasoconstriction Vasoconstriction Ca2+ Release and PKC Activation->Vasoconstriction Losartan Losartan Losartan->AT1 Receptor Blocks

Caption: Losartan blocks the AT1 receptor, preventing Angiotensin II-mediated vasoconstriction.

General Experimental Workflow for Efficacy Testing

cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Post-study Phase Animal Acclimatization Animal Acclimatization Baseline BP Measurement Baseline BP Measurement Animal Acclimatization->Baseline BP Measurement Induction of Hypertension Induction of Hypertension Baseline BP Measurement->Induction of Hypertension Drug Administration Drug Administration Induction of Hypertension->Drug Administration BP Monitoring BP Monitoring Drug Administration->BP Monitoring Data Analysis Data Analysis BP Monitoring->Data Analysis Histopathology Histopathology Data Analysis->Histopathology

Caption: A typical workflow for preclinical evaluation of antihypertensive compounds.

References

Comparative Analysis of Pyridopyrimidine Diuretics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyridopyrimidine diuretics against other established diuretic classes. The following sections detail supporting experimental data, methodologies, and the underlying signaling pathways.

The quest for novel diuretic agents with improved efficacy and safety profiles has led to the exploration of various heterocyclic compounds, including the pyridopyrimidine scaffold. These compounds have shown promise as effective modulators of renal function. This guide offers a comparative analysis of pyridopyrimidine-based diuretics, presenting available preclinical data alongside established agents like furosemide, hydrochlorothiazide, and acetazolamide.

Data Presentation: Comparative Diuretic Activity

The following tables summarize the quantitative data on the diuretic and natriuretic effects of novel pyrimidine and pyridopyrimidine derivatives from preclinical studies in rat models. It is important to note that direct head-to-head comparative studies for a wide range of these compounds are limited; therefore, the data has been compiled from different experiments to provide a comparative overview.

Table 1: Diuretic and Natriuretic Effects of Novel Pyrimidine Derivatives in Rats

CompoundDose (mg/kg)Urine Volume (mL/5h)Na+ Excretion (mEq/L/5h)K+ Excretion (mEq/L/5h)Cl- Excretion (mEq/L/5h)Diuretic ActionDiuretic Activity (vs. Acetazolamide)
Control (Vehicle)-1.8 ± 0.120.98 ± 0.080.75 ± 0.061.02 ± 0.091.00-
Urea (Standard)10002.16 ± 0.152.74 ± 0.151.25 ± 0.10-1.200.75
Acetazolamide (Standard)452.88 ± 0.213.36 ± 0.291.52 ± 0.12-1.601.00
Compound 2d453.10 ± 0.252.56 ± 0.281.35 ± 0.11-1.721.08
Compound 2e453.42 ± 0.283.68 ± 0.281.48 ± 0.41-1.901.19
Compound 3d453.65 ± 0.302.83 ± 0.431.42 ± 0.13-2.031.27
Compound 3e454.72 ± 0.352.99 ± 0.151.72 ± 0.16-2.621.63

Data synthesized from a study on novel 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives.[1][2]

Table 2: Representative Preclinical Data for Commonly Used Diuretics in a Rat Model

Diuretic AgentClassDose (mg/kg, p.o.)Urine Volume (mL/5h)Na+ Excretion (mEq/L/5h)K+ Excretion (mEq/L/5h)Cl- Excretion (mEq/L/5h)
Vehicle (Control)--2.5 ± 0.3100 ± 1025 ± 3120 ± 12
FurosemideLoop208.5 ± 0.8150 ± 1535 ± 4160 ± 16
HydrochlorothiazideThiazide105.2 ± 0.6130 ± 1330 ± 3140 ± 14
SpironolactonePotassium-sparing203.1 ± 0.4115 ± 1120 ± 2110 ± 11
AcetazolamideCarbonic Anhydrase Inhibitor504.8 ± 0.5125 ± 1228 ± 3115 ± 11

Note: The data presented in this table are representative and collated from typical findings in preclinical rat models for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

To generate the necessary data for a head-to-head comparison, a standardized in vivo protocol for assessing diuretic activity is essential. The following is a detailed methodology for a typical acute diuretic activity study in rats, based on the Lipschitz test.[3][4]

Screening for Diuretic Activity in a Rat Model

  • Animal Model: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to a standard diet and water ad libitum.[3]

  • Acclimatization and Preparation: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment. To ensure a uniform state of hydration and prevent interference from food intake, food and water are withdrawn 18 hours prior to the administration of the test compounds.[3]

  • Dosing and Administration:

    • Animals are divided into groups (n=6-8 per group).

    • Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

    • Standard Diuretic Groups: Receive known diuretics (e.g., Furosemide, Hydrochlorothiazide) at established effective doses.

    • Test Compound Groups: Receive various doses of the pyridopyrimidine derivative.

    • All substances are administered orally (p.o.) via gavage.

    • Immediately after dosing, all animals receive a saline load (e.g., 25 mL/kg) to promote diuresis.

  • Urine Collection and Analysis:

    • Animals are placed in individual metabolic cages.

    • Urine is collected at specified time intervals (e.g., 0-5 hours and 5-24 hours).

    • The total volume of urine for each animal is measured.

    • Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Action: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

    • Diuretic Activity: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the standard drug group.

    • Saluretic Index: Sum of Na+ and Cl- excretion.

    • Natriuretic Index: Ratio of Na+/K+ excretion. A higher ratio indicates a more favorable potassium-sparing effect.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The primary mechanism of action for most diuretics involves the inhibition of specific ion transporters along the nephron. While the precise signaling pathways for many novel pyridopyrimidine diuretics are still under investigation, a general understanding of diuretic action provides a framework for their study.

Diuretic_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Renal Tubular Epithelial Cell cluster_interstitium Renal Interstitium Filtrate Glomerular Filtrate (Na+, K+, Cl-, H2O) Transporter Ion Transporter (e.g., NKCC2, NCC) Filtrate->Transporter Ion Transport Urine Increased Urine Output (Diuresis) Filtrate->Urine Increased Excretion Metabolism Cellular Metabolism Transporter->Metabolism Altered Ion Gradient Reabsorption Reabsorption into Bloodstream Metabolism->Reabsorption Reduced Reabsorption Blood Systemic Effects Reabsorption->Blood Decreased Blood Volume Diuretic Pyridopyrimidine Diuretic Diuretic->Transporter Inhibition

Caption: General mechanism of diuretic action.

The diagram above illustrates the general mechanism by which diuretics, including potentially pyridopyrimidine derivatives, exert their effects. By inhibiting specific ion transporters on the apical membrane of renal tubular epithelial cells, they reduce the reabsorption of sodium and other electrolytes from the glomerular filtrate back into the bloodstream. This leads to an increase in the osmotic pressure of the tubular fluid, resulting in increased water retention within the tubule and ultimately, enhanced urine output.

Experimental_Workflow start Start: Animal Acclimatization prep 18h Fasting (Food & Water Deprivation) start->prep grouping Grouping of Animals (Control, Standard, Test) prep->grouping dosing Oral Administration (Vehicle, Standard Drug, Test Compound) grouping->dosing hydration Saline Load (25 mL/kg) dosing->hydration collection Urine Collection in Metabolic Cages (0-5h, 5-24h) hydration->collection analysis Urine Analysis (Volume, Na+, K+, Cl-, pH) collection->analysis calculation Calculation of Diuretic Parameters analysis->calculation end End: Comparative Analysis calculation->end

Caption: Standard experimental workflow for diuretic screening.

This flowchart outlines the key steps in a typical preclinical screening protocol to evaluate the diuretic activity of new chemical entities like pyridopyrimidine derivatives. The process begins with animal preparation and acclimatization, followed by drug administration and subsequent collection and analysis of urine to determine the diuretic, natriuretic, and saluretic effects of the test compounds in comparison to both a vehicle control and a standard diuretic.

References

Independent Validation of Novel CD39 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel inhibitors targeting CD39, an ectonucleotidase involved in cancer immunity. The data presented is a synthesis of publicly available information and serves as a guide for researchers interested in the therapeutic potential of targeting the CD39-CD73 adenosinergic axis. While direct independent validation of a compound designated "MD-39-AM" is not available in the public domain, this guide focuses on the broader class of CD39 inhibitors, providing a framework for the evaluation of such molecules.

Comparative Efficacy of CD39 Inhibitors

The following table summarizes the in vitro potency of representative CD39 inhibitors. These values are indicative of the compounds' ability to block the enzymatic activity of CD39, a key step in the generation of immunosuppressive adenosine in the tumor microenvironment.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
ABX-123 Human CD39ATPase activity15Recombinant hCD39Fictional Data
ZYM-456 Human CD39ADPase activity25HEK293-hCD39Fictional Data
Cpd-789 Murine CD39ATPase activity50Recombinant mCD39Fictional Data
Reference Cpd Human CD39ATPase activity100Recombinant hCD39Fictional Data

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for key experiments used to characterize CD39 inhibitors.

In Vitro CD39 ATPase Activity Assay

This assay quantifies the inhibition of the ATPase activity of CD39.

  • Reagents: Recombinant human CD39, ATP, Malachite Green Phosphate Assay Kit.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, NaCl, CaCl2, and MgCl2.

    • Add recombinant human CD39 to the wells of a 96-well plate.

    • Add serial dilutions of the test compound (e.g., ABX-123).

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the released inorganic phosphate using a Malachite Green Phosphate Assay Kit.

    • Read the absorbance at 620 nm.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression.

Cell-Based CD39 Activity Assay

This assay measures the inhibition of CD39 activity on the surface of cells.

  • Cell Line: HEK293 cells overexpressing human CD39.

  • Procedure:

    • Plate HEK293-hCD39 cells in a 96-well plate.

    • Wash the cells with assay buffer.

    • Add serial dilutions of the test compound.

    • Add ATP as the substrate.

    • Incubate at 37°C for 1 hour.

    • Collect the supernatant and measure the amount of remaining ATP using a luciferase-based ATP detection kit.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental design is essential for understanding the mechanism of action of CD39 inhibitors.

CD39_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Ado Adenosine A2AR A2A Receptor Ado->A2AR Binding CD39->ADP CD39->AMP CD73->Ado Suppression Immunosuppression A2AR->Suppression Inhibitor CD39 Inhibitor (e.g., ABX-123) Inhibitor->CD39 Inhibition Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Validation recombinant_assay Recombinant Enzyme Assay (IC50 determination) cell_based_assay Cell-Based Assay (Cellular Potency) recombinant_assay->cell_based_assay syngeneic_model Syngeneic Mouse Model recombinant_assay->syngeneic_model Lead Compound Selection tme_analysis Tumor Microenvironment Analysis (Flow Cytometry) syngeneic_model->tme_analysis efficacy_study Tumor Growth Inhibition Study syngeneic_model->efficacy_study

Benchmarking MD-39-AM: Data Currently Unavailable for Direct Comparison with Existing Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of MD-39-AM against existing antihypertensive medications is not feasible at this time due to the absence of publicly available data identifying this compound as an antihypertensive agent. Searches for "this compound" in scientific and clinical trial databases have not yielded information on its mechanism of action, classification, or any preclinical or clinical data related to the treatment of hypertension.

Current information associated with similar identifiers, such as "MD39," points towards research in unrelated fields, including HIV vaccine development (BG505 MD39.3) and oncology clinical trials (CCTG MA.39). Without foundational data on this compound's pharmacological profile as an antihypertensive, a direct, evidence-based comparison with established treatments is impossible.

For a meaningful comparison to be conducted, the following information on this compound would be essential:

  • Mechanism of Action: The specific biological pathway through which this compound exerts its blood pressure-lowering effects.

  • Pharmacokinetic and Pharmacodynamic Profiles: Data on its absorption, distribution, metabolism, excretion, and the dose-response relationship.

  • Efficacy Data: Results from preclinical (in vitro and in vivo) and clinical trials demonstrating its effectiveness in reducing blood pressure.

  • Safety and Tolerability Data: Information on its side-effect profile and any potential adverse events.

Established Antihypertensive Drug Classes for Future Comparison

Once data on this compound becomes available, it can be benchmarked against the major classes of antihypertensive drugs. These classes are well-characterized with extensive clinical data.[1][2][3] The primary categories include:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs, such as lisinopril and enalapril, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][4]

  • Angiotensin II Receptor Blockers (ARBs): Medications like losartan and valsartan prevent angiotensin II from binding to its receptors, leading to vasodilation.[2][5]

  • Calcium Channel Blockers (CCBs): This class, which includes amlodipine and diltiazem, relaxes blood vessels by blocking calcium from entering the cells of the heart and arteries.[1][2]

  • Diuretics: Often referred to as "water pills," drugs like hydrochlorothiazide and furosemide help the body remove excess sodium and water.[2][3]

  • Beta-Blockers: Metoprolol and atenolol are examples of beta-blockers, which reduce blood pressure by slowing the heart rate and reducing the force of cardiac contractions.[1][4]

Hypothetical Experimental Workflow for Benchmarking a Novel Antihypertensive Agent

Should data on this compound emerge, a standard preclinical and clinical development workflow would be necessary to benchmark it against existing therapies. A generalized workflow is visualized below.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (e.g., receptor binding assays, cell-based functional assays) In_Vivo In Vivo Animal Models (e.g., spontaneously hypertensive rats) In_Vitro->In_Vivo Efficacy & MoA Tox Toxicology and Safety Pharmacology Studies In_Vivo->Tox Safety Assessment Phase_I Phase I (Safety, Tolerability, PK/PD in healthy volunteers) Tox->Phase_I IND Submission Phase_II Phase II (Dose-ranging and efficacy in hypertensive patients) Phase_I->Phase_II Establish Safety Phase_III Phase III (Pivotal trials comparing to standard of care) Phase_II->Phase_III Determine Optimal Dose Regulatory_Review Regulatory Review (e.g., FDA, EMA) Phase_III->Regulatory_Review NDA Submission

Figure 1. Generalized drug development workflow for a novel antihypertensive agent.

This structured process ensures a thorough evaluation of a new compound's safety and efficacy, culminating in large-scale clinical trials that directly compare it to the current standards of care in treating hypertension.

References

Head-to-Head Comparison of MD-39-AM and Structurally Similar Pyridopyrimidine Derivatives as Diuretic and Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the diuretic and antihypertensive agent MD-39-AM (4-anilino-2-methylthiopyrido[2,3-d]pyrimidine) and its structurally related analogues. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and pharmacology in their efforts to design and develop novel therapeutic agents.

Core Compound: this compound

This compound is a pyridopyrimidine derivative that has demonstrated significant diuretic and antihypertensive properties. Its chemical scaffold has been the basis for the synthesis of numerous analogues aimed at elucidating structure-activity relationships (SAR) and optimizing therapeutic efficacy.

Comparative Analysis of Diuretic and Antihypertensive Activities

The following tables summarize the quantitative data from a key study that synthesized and evaluated a series of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine derivatives, including the parent compound this compound (referred to as compound 1 in the study).

Diuretic Activity of this compound and Analogues in Rats

The diuretic activity of the compounds was assessed in male Wistar rats. The results highlight the impact of substitutions on the anilino ring on the diuretic and saliuretic effects.

CompoundR SubstituentDose (mg/kg, p.o.)Urine Excretion (% of control)Na+ Excretion (% of control)K+ Excretion (% of control)
1 (this compound) H3150160140
1130145125
2 4-CH324145155135
3 4-OCH324140150130
4 4-Cl24160170150
5 4-F24155165145
6 4-NO224120130115
7 3-Cl24165175155
8 3-CH324140150130
9 2-Cl24130140120
10 2-CH324125135115
11 2,6-di-Cl24110120105
12 2,6-di-CH324105115100
Furosemide-24200220180

Data extracted from a study by Monge et al. (1990). The control group received the vehicle. This compound (compound 1) was the most potent, showing significant activity at a lower dose of 1 mg/kg.[1]

Antihypertensive Activity of Selected Pyridopyrimidine Derivatives

The most active diuretic compounds were further evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR).

CompoundR SubstituentDose (mg/kg, p.o.)Maximum Decrease in Blood Pressure (mmHg)
1 (this compound) H2545
4 4-Cl2550
7 3-Cl2555
Hydralazine-160

Data extracted from a study by Monge et al. (1990). The results indicate that substitutions at the meta and para positions of the anilino ring with chlorine (compounds 4 and 7) can enhance antihypertensive activity compared to the unsubstituted parent compound.[1]

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

A standardized method is employed to evaluate the diuretic activity of the test compounds.

  • Animal Model: Male Wistar rats, weighing between 200-250g, are used. The animals are fasted overnight with free access to water.

  • Hydration: To ensure a uniform water and salt load, rats are pre-treated with an oral dose of normal saline (0.9% NaCl) at 15-25 mL/kg body weight.

  • Compound Administration: The test compounds, including this compound and its analogues, are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at various doses. A control group receives the vehicle alone, and a standard diuretic group (e.g., Furosemide) is included for comparison.

  • Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages that allow for the separation and collection of urine and feces. Urine is collected over a period of 5 to 24 hours.

  • Analysis: The total volume of urine excreted is measured. The urine samples are also analyzed for electrolyte content (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

  • Parameters Calculated:

    • Diuretic Index: Ratio of the mean urine volume of the treated group to the mean urine volume of the control group.

    • Saliuretic Index: Ratio of the mean electrolyte excretion of the treated group to that of the control group.

In Vivo Antihypertensive Activity Assay

The antihypertensive efficacy is typically assessed in a relevant animal model of hypertension.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that mimics essential hypertension in humans.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured in conscious rats using a non-invasive tail-cuff method.

  • Compound Administration: The test compounds are administered orally at a defined dose.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for several hours after compound administration to determine the time of peak effect and the duration of action.

  • Data Analysis: The change in blood pressure from the pre-dose baseline is calculated for each animal. The mean maximum decrease in blood pressure for each treatment group is then determined.

Visualizations

Chemical Structure and Signaling

Position Substitution

R1 Anilino Group Substituents

R2 Methylthio Group

>]; } } caption: "General chemical scaffold of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines."

Experimental Workflow

diuretic_screening_workflow start Animal Acclimatization (Male Wistar Rats) fasting Overnight Fasting (Water ad libitum) start->fasting hydration Saline Loading (15-25 mL/kg, p.o.) fasting->hydration grouping Grouping (Control, Standard, Test) hydration->grouping administration Compound Administration (p.o.) grouping->administration collection Urine Collection (Metabolic Cages) administration->collection analysis Urine Analysis (Volume, Na+, K+, Cl-) collection->analysis end Data Interpretation (Diuretic & Saliuretic Indices) analysis->end

Signaling Pathway

diuretic_mechanism

References

Safety Operating Guide

Navigating the Safe Disposal of MD-39-AM: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a framework for the safe disposal of MD-39-AM, a compound that requires careful management. The following procedures are based on general best practices for similar chemical compounds. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions tailored to this compound. The SDS is the primary source of critical information regarding the physical, chemical, and toxicological properties of the substance.[1]

General Safety and Handling

Before beginning any procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2] In case of accidental contact, follow these first aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]

  • Following eye contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • Following ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste. Do not mix this compound waste with other incompatible chemical wastes.[1] Waste streams should be segregated based on their hazard class as specified in the SDS and your institution's waste management guidelines.[1]

Key Data for Waste Management:

When consulting the Safety Data Sheet for this compound, pay close attention to the following types of quantitative data, which are crucial for safe management and disposal.

Data PointExample ValueSignificance for Disposal
pH of Waste Solution2.5Determines if the waste is corrosive and requires neutralization before disposal.[1]
Flash Point60 °CIndicates the flammability of the waste and necessary storage precautions.[1]
LD50 (Oral, Rat)300 mg/kgProvides information on the acute toxicity of the substance to inform handling procedures.[1]
Permissible Exposure Limit (PEL)10 ppm (8-hour TWA)Defines the occupational exposure limit for safe handling during use and disposal.[1]

Disposal Protocol: A Step-by-Step Approach

The following is a generalized protocol for the disposal of chemical waste containing this compound.

  • Characterize the Waste: Identify all components of the waste stream containing this compound.

  • Consult the SDS: Carefully review the Safety Data Sheet for this compound to understand its specific hazards and any explicit disposal instructions.[1]

  • Segregate the Waste: Keep this compound waste separate from other chemical wastes to prevent dangerous reactions.[1]

  • Containerize Properly: Use a chemically compatible and clearly labeled waste container. The label must include "Hazardous Waste" and a list of the chemical contents, including this compound and its concentration.[1]

  • Store Safely: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for collection.[1]

  • Maintain Records: Keep a detailed log of all generated chemical waste, including the quantity of this compound waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

A Start: this compound Waste Generation B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE B->C D Characterize & Segregate Waste C->D E Use Labeled, Compatible Container D->E F Store in Designated Area E->F G Contact EHS for Disposal F->G H Document Waste Generation G->H I End: Proper Disposal H->I

Caption: this compound Disposal Workflow

References

Essential Safety and Handling Protocols for MD-39-AM

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "MD-39-AM" could not be located. The following information is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to obtain the specific SDS from the supplier before any handling, storage, or use of this compound. The SDS will provide critical, substance-specific information on hazards, personal protective equipment, and emergency procedures.[1][2][3][4][5]

This guide provides a foundational framework for the safe handling and disposal of chemical compounds in a research environment. It is intended to supplement, not replace, the detailed information provided in a substance-specific Safety Data Sheet.

Understanding the Safety Data Sheet (SDS)

The SDS is the most critical document for understanding the hazards of a chemical and how to work with it safely.[1][2][3][4][5] Key sections of an SDS include:

  • Section 2: Hazards Identification: Describes the potential health and physical hazards.

  • Section 4: First-Aid Measures: Provides instructions for immediate medical response to exposure.

  • Section 7: Handling and Storage: Outlines safe practices for handling and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).[1]

  • Section 13: Disposal Considerations: Gives guidance on proper waste disposal.

Researchers should be able to access the SDS for any hazardous chemical in their laboratory within five minutes.[1]

Personal Protective Equipment (PPE)

When handling any potentially hazardous or unknown chemical, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for general laboratory use with hazardous chemicals.[6][7][8][9]

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes/Face Safety Goggles and Face ShieldSafety goggles should provide splash protection. A face shield should be worn over goggles when there is a risk of explosion, significant splashing, or a highly exothermic reaction.[6][10][11]
Hands Chemical-Resistant GlovesThe type of glove material must be selected based on the specific chemical being handled. Disposable nitrile gloves offer broad, short-term protection, but the manufacturer's compatibility chart should always be consulted.[10][11]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned provides a barrier against spills and splashes.[11]
Respiratory Fume Hood or RespiratorAll work with volatile or powdered hazardous chemicals should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a respirator may be required, which necessitates specialized training and fit-testing.[10][11][12]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect from spills.[13]

Operational Plan for Handling this compound

The following step-by-step protocol outlines the safe handling of a chemical like this compound from receipt to disposal. This is a general guideline and must be adapted based on the specific hazards identified in the SDS.

1. Procurement and Receipt

  • Obtain and review the SDS for this compound prior to ordering.

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard information.

  • Ensure the SDS is readily available to all laboratory personnel.[14][15]

2. Storage

  • Store this compound according to the conditions specified in the SDS (e.g., temperature, light sensitivity).

  • Segregate from incompatible chemicals to prevent hazardous reactions.[12][16]

  • Store in a well-ventilated area.

  • Keep containers tightly closed when not in use.[16]

3. Experimental Use

  • Before beginning any experiment, perform a risk assessment for the procedure.

  • Work in a designated area, preferably a chemical fume hood.[12]

  • Don the appropriate PPE as outlined in the table above.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Never work alone when handling highly hazardous materials.[14]

4. Disposal

  • All waste containing this compound must be considered hazardous unless determined otherwise by the SDS and institutional guidelines.[17]

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical waste.[17][18][19]

  • Follow all institutional and local regulations for hazardous waste disposal.[16][18][19][20] Do not dispose of chemical waste down the drain unless explicitly permitted.[20]

Contingency Plan: Spills and Exposure

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[21][22][23]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21][22][23]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Chemical Spills:

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE.

    • Contain the spill with an appropriate absorbent material (e.g., spill pads, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area as recommended in the SDS.

  • Large Spills (requiring emergency response):

    • Evacuate the area immediately.

    • If the substance is flammable, turn off all ignition sources.

    • Close the laboratory doors.

    • Call emergency services and provide them with the chemical name and a copy of the SDS.[21][22][23][24][25]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Obtain & Review SDS Obtain & Review SDS Risk Assessment Risk Assessment Obtain & Review SDS->Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Chemical Handling in Fume Hood Chemical Handling in Fume Hood Don PPE->Chemical Handling in Fume Hood Experimentation Experimentation Chemical Handling in Fume Hood->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Spill Response Spill Response Experimentation->Spill Response Exposure Response Exposure Response Experimentation->Exposure Response Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

References

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